molecular formula C40H72N7O17P3S B15545405 9-Methyloctadecanoyl-CoA

9-Methyloctadecanoyl-CoA

Cat. No.: B15545405
M. Wt: 1048.0 g/mol
InChI Key: CWKYUKBRTDBCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-6-7-8-9-11-14-17-28(2)18-15-12-10-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI Key

CWKYUKBRTDBCDW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 9-Methyloctadecanoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. Among these, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, play a significant role. This technical guide provides an in-depth exploration of the biosynthesis of a specific long-chain anteiso-fatty acid, 9-methyloctadecanoyl-CoA, an anteiso-C19 fatty acid. This document details the enzymatic pathway, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the key processes. This information is of particular interest to researchers in microbiology, biochemistry, and those involved in the development of novel antimicrobial agents targeting bacterial fatty acid synthesis.

Core Synthesis Pathway

The biosynthesis of this compound in bacteria follows the general mechanism of the type II fatty acid synthase (FASII) system, which is characterized by a series of discrete, monofunctional enzymes. The synthesis of anteiso-fatty acids diverges from that of straight-chain fatty acids primarily in the initiation step, where a specific branched-chain primer is utilized.

The synthesis can be broadly divided into three key stages:

  • Initiation: The process begins with the formation of the primer specific for anteiso-fatty acids, 2-methylbutyryl-CoA. This primer is derived from the branched-chain amino acid L-isoleucine. The conversion of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate, is followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA.[1]

  • Elongation: The 2-methylbutyryl-CoA primer is then handed off to the FASII machinery. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which condenses the primer with a molecule of malonyl-ACP. This marks the entry of the growing fatty acid chain into the elongation cycle. Subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-CoA, catalyzed by a series of enzymes:

    • β-ketoacyl-ACP synthase I/II (FabB/FabF): Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

    • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group.

    • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

    • Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, now elongated by two carbons.

    This cycle is repeated multiple times to achieve the desired chain length. For the synthesis of this compound (a C19 fatty acid), the C5 primer undergoes seven rounds of elongation.

  • Termination: The final product of the FASII pathway is the acyl-ACP. The release of the fatty acid from the ACP can occur through various mechanisms, often involving a thioesterase, to yield the free fatty acid. This is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase (FadD).

Quantitative Data

Quantitative data on the synthesis of this compound is limited. However, data from studies on branched-chain fatty acid synthesis in model organisms like Bacillus subtilis can provide valuable insights.

Table 1: Fatty Acid Composition of Bacillus cereus

While specific data for this compound is scarce, analysis of the fatty acid profiles of bacteria known to produce anteiso-fatty acids, such as Bacillus cereus, provides context. The percentage of anteiso-C19 is typically low compared to other branched-chain fatty acids.

Fatty AcidPercentage (%) in B. cereus
iso-C13:02.5
iso-C14:05.8
iso-C15:029.8
anteiso-C15:0 18.2
iso-C16:05.1
iso-C17:012.3
anteiso-C17:0 10.5
anteiso-C19:0 (9-methyloctadecanoic acid) < 2% (often not explicitly quantified)

Note: Data is compiled from multiple sources and can vary depending on the strain and growth conditions.[2][3][4]

Table 2: Kinetic Parameters of Key Enzymes

Kinetic data for the enzymes involved in branched-chain fatty acid synthesis is primarily available for shorter-chain substrates. The substrate specificity of FabH is a critical determinant for the production of branched-chain fatty acids.[5]

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
FabH (KAS III) Isobutyryl-CoA (C4)101.5Bacillus subtilis
Isovaleryl-CoA (C5)151.2Bacillus subtilis
2-Methylbutyryl-CoA (C5) ~20 (estimated) ~1.0 (estimated) Bacillus subtilis
Acetyl-CoA (C2)500.5Bacillus subtilis
BCKDH α-keto-β-methylvalerate~25-Bacillus subtilis

Note: Kinetic parameters for 2-methylbutyryl-CoA with FabH are estimated based on data for other branched-chain primers. The efficiency of FabH with longer acyl-CoA primers generally decreases.

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC)

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of total fatty acids from bacterial cells.

a. Cell Culture and Harvest:

  • Culture the bacterial strain of interest (e.g., Bacillus cereus) in an appropriate medium and under optimal growth conditions to late exponential or early stationary phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium components.

b. Saponification and Methylation:

  • To the cell pellet, add 1 mL of 3.75 M NaOH in 50% (v/v) aqueous methanol (B129727).

  • Incubate at 100°C for 30 minutes in a sealed, Teflon-lined tube to saponify the cellular lipids.

  • Cool the tubes to room temperature and add 2 mL of 6 M HCl in 50% (v/v) aqueous methanol to acidify the mixture and methylate the fatty acids.

  • Incubate at 80°C for 10 minutes.

  • Cool the tubes rapidly on ice.

c. Extraction:

  • Add 1.25 mL of a 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane.

  • Vortex for 10 minutes to extract the fatty acid methyl esters (FAMEs).

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean vial.

  • Wash the lower aqueous phase with a second aliquot of the extraction solvent and combine the organic phases.

d. GC Analysis:

  • Analyze the extracted FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Use a suitable capillary column (e.g., a polar column like BPX70 or a non-polar column like HP-5MS).

  • The temperature program should be optimized to resolve the long-chain branched fatty acids. A typical program might be: initial temperature of 170°C, ramp to 270°C at 5°C/min.

  • Identify the FAMEs by comparing their retention times with those of known standards (e.g., a bacterial acid methyl ester mix). For confirmation, use GC-MS to analyze the fragmentation patterns. 9-methyloctadecanoic acid methyl ester will have a characteristic mass spectrum.

In Vitro Reconstitution of Anteiso-Fatty Acid Synthesis

This protocol provides a framework for the cell-free synthesis of anteiso-fatty acids.

a. Protein Expression and Purification:

  • Individually express and purify all the necessary enzymes of the FASII pathway (FabD, FabH, FabG, FabZ, FabI, FabF) and the acyl carrier protein (ACP) from a suitable expression host like E. coli. The branched-chain α-keto acid dehydrogenase (BCKDH) complex may also be purified if starting from the α-keto acid.

  • Ensure all proteins are of high purity and concentration.

b. In Vitro Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM DTT).

  • Assemble the reaction mixture on ice, containing:

    • Purified FASII enzymes (typically in the low µM range).

    • Purified ACP (e.g., 10-20 µM).

    • 2-methylbutyryl-CoA (primer, e.g., 50 µM).

    • Malonyl-CoA (extender unit, e.g., 200 µM, can be radiolabeled for tracking).

    • NADPH and NADH (reducing equivalents, e.g., 500 µM each).

    • ATP and CoA (if starting from the free fatty acid precursor and including an acyl-CoA synthetase).

  • Initiate the reaction by transferring the mixture to the desired temperature (e.g., 37°C).

c. Reaction Analysis:

  • At various time points, quench the reaction (e.g., by adding a strong acid).

  • Extract the fatty acids as described in the FAME analysis protocol.

  • Analyze the products by thin-layer chromatography (TLC) (if using radiolabeled substrates) or by GC-MS to identify and quantify the synthesized fatty acids.

Visualizations

Synthesis Pathway of this compound

This compound Synthesis Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle (7 rounds) cluster_termination Termination L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transaminase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH C7-Acyl-ACP C7-Acyl-ACP 2-Methylbutyryl-CoA->C7-Acyl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->C7-Acyl-ACP C9-Acyl-ACP C9-Acyl-ACP Malonyl-ACP->C9-Acyl-ACP ... ... Malonyl-ACP->... C19-Acyl-ACP C19-Acyl-ACP Malonyl-ACP->C19-Acyl-ACP C7-Acyl-ACP->C9-Acyl-ACP FabF/B Reduction (FabG) Reduction (FabG) C7-Acyl-ACP->Reduction (FabG) C9-Acyl-ACP->... FabF/B ...->C19-Acyl-ACP FabF/B 9-Methyloctadecanoic acid 9-Methyloctadecanoic acid C19-Acyl-ACP->9-Methyloctadecanoic acid Thioesterase Dehydration (FabZ) Dehydration (FabZ) Reduction (FabG)->Dehydration (FabZ) Reduction (FabI) Reduction (FabI) Dehydration (FabZ)->Reduction (FabI) Reduction (FabI)->C9-Acyl-ACP This compound This compound 9-Methyloctadecanoic acid->this compound FadD

Caption: Biosynthesis pathway of this compound in bacteria.

Experimental Workflow for FAME Analysis

FAME Analysis Workflow Bacterial Culture Bacterial Culture Cell Harvest Cell Harvest Bacterial Culture->Cell Harvest Centrifugation Saponification Saponification Cell Harvest->Saponification NaOH, Heat Methylation Methylation Saponification->Methylation HCl/Methanol, Heat Extraction Extraction Methylation->Extraction Organic Solvent GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Peak ID & Quant.

Caption: Workflow for the analysis of bacterial fatty acid methyl esters.

Conclusion

The synthesis of this compound is a specialized branch of the well-conserved type II fatty acid synthesis pathway in bacteria. Understanding the nuances of this pathway, particularly the substrate specificity of the initiating enzyme FabH and the factors controlling chain length, is critical for a complete picture of bacterial lipid metabolism. The protocols and data presented in this guide provide a foundation for researchers to investigate this pathway further. Such studies may uncover novel targets for antibacterial drug development, as the FASII system is essential for the viability of many pathogenic bacteria and is distinct from the type I FAS found in mammals. Further research is needed to elucidate the precise kinetic parameters for the synthesis of long-chain anteiso-fatty acids and to fully understand the regulatory mechanisms that govern their production in different bacterial species.

References

9-Methyloctadecanoyl-CoA: A Potential Novel Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions, represent a growing global health crisis. A hallmark of these disorders is the dysregulation of lipid metabolism, leading to the accumulation of lipotoxic intermediates that impair cellular function. While research has traditionally focused on common straight-chain fatty acids, emerging evidence suggests that atypical fatty acid species, such as branched-chain fatty acids (BCFAs), may play a significant, yet underappreciated, role in the pathophysiology of metabolic diseases. This technical guide focuses on 9-Methyloctadecanoyl-CoA, a specific methyl-branched long-chain fatty acyl-CoA, as a potential novel biomarker for metabolic dysregulation. Although direct research on this compound is limited, this document synthesizes current knowledge on BCFAs and long-chain acyl-CoAs to provide a foundational understanding of its potential biosynthesis, mechanism of action, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel biomarkers and therapeutic targets in the field of metabolic diseases.

Introduction to Metabolic Diseases and the Role of Lipid Dysregulation

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. At the core of metabolic syndrome lies a disruption in the body's ability to manage and store lipids. This can lead to the accumulation of fatty acid intermediates, such as fatty acyl-CoAs, in non-adipose tissues like the liver, skeletal muscle, and pancreas. The accumulation of these lipid species can lead to cellular dysfunction, inflammation, and insulin (B600854) resistance.

While the role of common saturated and unsaturated fatty acids in metabolic disease is well-established, the contribution of less abundant fatty acid species is an active area of investigation. Branched-chain fatty acids, which are characterized by the presence of one or more methyl groups along their carbon chain, are increasingly being recognized for their biological activities.

Biochemical Profile of this compound

This compound is the activated form of 9-methyloctadecanoic acid, a C19 methyl-branched fatty acid. The presence of a methyl group at the 9th carbon position distinguishes it from the more common straight-chain fatty acids.

Putative Biosynthesis of this compound

The precise biosynthetic pathway of this compound in mammals is not well-elucidated. However, it is hypothesized to be derived from the elongation of shorter-chain branched fatty acids or through the modification of oleic acid. The final step in its formation is the activation of 9-methyloctadecanoic acid to its CoA ester by an acyl-CoA synthetase.

cluster_synthesis Putative Biosynthesis of this compound Short_Chain_BCAA Short-chain Branched Amino Acids (e.g., Valine, Leucine) BCFA_precursors Branched-chain Fatty Acid Precursors Short_Chain_BCAA->BCFA_precursors Catabolism Elongation Fatty Acid Elongation System BCFA_precursors->Elongation 9_Methyloctadecanoic_Acid 9-Methyloctadecanoic Acid Elongation->9_Methyloctadecanoic_Acid 9_Methyloctadecanoyl_CoA This compound 9_Methyloctadecanoic_Acid->9_Methyloctadecanoyl_CoA Activation (ATP, CoA) Acyl_CoA_Synthetase Acyl-CoA Synthetase cluster_mechanism Hypothetical Signaling Pathway Elevated_9_MOCoA Elevated this compound PPARa_Modulation PPARα Modulation Elevated_9_MOCoA->PPARa_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Elevated_9_MOCoA->Mitochondrial_Dysfunction PKC_Activation PKC Activation Elevated_9_MOCoA->PKC_Activation Gene_Expression Altered Gene Expression (Lipid Metabolism) PPARa_Modulation->Gene_Expression Impaired_FAO Impaired Fatty Acid Oxidation Mitochondrial_Dysfunction->Impaired_FAO Insulin_Signaling_Inhibition Inhibition of Insulin Signaling PKC_Activation->Insulin_Signaling_Inhibition Insulin_Resistance Insulin Resistance Gene_Expression->Insulin_Resistance Impaired_FAO->Insulin_Resistance Insulin_Signaling_Inhibition->Insulin_Resistance cluster_workflow Experimental Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Enzymatic Synthesis of 9-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 9-Methyloctadecanoyl-CoA, a crucial step for studying the metabolism and biological roles of this branched-chain fatty acid. While direct literature on the enzymatic synthesis of this specific molecule is limited, this guide synthesizes information from related studies on long-chain acyl-CoA synthetases and the metabolism of similar branched-chain fatty acids to provide a robust framework for its production and characterization. This document details the underlying enzymatic reaction, identifies potential candidate enzymes, presents detailed experimental protocols, and summarizes relevant quantitative data to aid researchers in their experimental design.

Introduction

Long-chain fatty acyl-Coenzyme A (acyl-CoA) esters are central molecules in lipid metabolism, serving as activated intermediates for a variety of metabolic pathways, including beta-oxidation, phospholipid and triglyceride synthesis, and protein acylation.[1][2] The activation of free fatty acids to their corresponding acyl-CoA thioesters is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA ligases (FACL).[1] This activation is an ATP-dependent two-step process.[2]

9-Methyloctadecanoic acid is a branched-chain fatty acid (BCFA) whose metabolic fate and biological significance are of increasing interest. To elucidate its roles in cellular processes, the availability of its activated form, this compound, is essential. This guide outlines the principles and methodologies for the enzymatic synthesis of this key metabolic intermediate.

The Enzymatic Reaction: Acyl-CoA Synthesis

The synthesis of this compound from 9-methyloctadecanoic acid is catalyzed by a long-chain acyl-CoA synthetase (LCAS) in a two-step reaction:

  • Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A (CoA) attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

The overall reaction can be summarized as:

Fatty Acid + ATP + CoA ⇌ Acyl-CoA + AMP + PPi[2]

This reaction is rendered essentially irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Candidate Enzymes for this compound Synthesis

While no enzyme has been explicitly reported to synthesize this compound, several long-chain acyl-CoA synthetases are strong candidates due to their known substrate promiscuity and activity on branched-chain fatty acids. The selection of an appropriate enzyme is critical for successful synthesis.

Key Enzyme Families:

  • Bacterial Acyl-CoA Synthetases (FadD): Enzymes from the fadD gene family in bacteria like Escherichia coli and Mycobacterium tuberculosis are known to activate a broad range of fatty acids, including branched-chain variants.[3][4] Mycobacterial FadD enzymes, in particular, are involved in the metabolism of complex lipids, including those containing branched-chain fatty acids like tuberculostearic acid (10-methyloctadecanoic acid).[5] Given the structural similarity, these enzymes are highly likely to accept 9-methyloctadecanoic acid as a substrate.

  • Mammalian Long-Chain Acyl-CoA Synthetases (ACSLs): Mammalian cells possess a family of ACSL enzymes (ACSL1-6) with varying substrate specificities and tissue distributions.[1] Some isoforms have been shown to activate branched-chain fatty acids.

  • Yeast Acyl-CoA Synthetases (FAAs): Saccharomyces cerevisiae contains several acyl-CoA synthetases that can activate a variety of fatty acids.

Rationale for Enzyme Selection:

Given the structural similarity of 9-methyloctadecanoic acid to tuberculostearic acid (10-methyloctadecanoic acid), acyl-CoA synthetases from Mycobacterium species are particularly promising candidates. These enzymes are adapted to handle fatty acids with methyl branches in the acyl chain.[5][6]

Quantitative Data on Related Substrates

Specific kinetic data for the enzymatic synthesis of this compound are not currently available in the literature. However, data for structurally related fatty acids can provide a useful benchmark for expected enzyme performance. The following tables summarize kinetic parameters for various long-chain acyl-CoA synthetases with different fatty acid substrates.

Table 1: Michaelis-Menten Constants (Km) for Various Fatty Acids with FadD Enzymes

Enzyme Substrate Km (µM) Source
H. parasuis FadD1 Myristic acid (C14:0) 41.48 [7]
H. parasuis FadD1 Palmitic acid (C16:0) 39.90 [7]
H. parasuis FadD1 Oleic acid (C18:1) 15.64 [7]
H. parasuis FadD2 Myristic acid (C14:0) 68.96 [7]
H. parasuis FadD2 Palmitic acid (C16:0) 57.14 [7]

| H. parasuis FadD2 | Oleic acid (C18:1) | 33.33 |[7] |

Table 2: Maximum Velocity (Vmax) for Various Fatty Acids with FadD Enzymes

Enzyme Substrate Vmax (nmol/min/mg) Source
H. parasuis FadD1 Myristic acid (C14:0) 78.42 [7]
H. parasuis FadD1 Palmitic acid (C16:0) 92.11 [7]
H. parasuis FadD1 Oleic acid (C18:1) 51.64 [7]
H. parasuis FadD2 Myristic acid (C14:0) 40.82 [7]
H. parasuis FadD2 Palmitic acid (C16:0) 38.61 [7]

| H. parasuis FadD2 | Oleic acid (C18:1) | 27.17 |[7] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of this compound. This protocol is adapted from established methods for the synthesis of other long-chain acyl-CoAs.

Enzymatic Synthesis of this compound

Materials:

  • 9-methyloctadecanoic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, to aid in substrate solubilization)

  • Purified long-chain acyl-CoA synthetase (e.g., from E. coli or Mycobacterium)

  • Inorganic pyrophosphatase

Reaction Mixture:

ComponentFinal Concentration
Potassium phosphate buffer (pH 7.4)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A2 mM
DTT2 mM
9-methyloctadecanoic acid1 mM
Triton X-100 (optional)0.02% (w/v)
Long-chain acyl-CoA synthetase1-5 µg/mL
Inorganic pyrophosphatase1 U/mL

Procedure:

  • Prepare a stock solution of 9-methyloctadecanoic acid in ethanol (B145695) or DMSO.

  • In a reaction vessel, combine the potassium phosphate buffer, ATP, MgCl₂, CoA, and DTT.

  • If using Triton X-100, add it to the reaction mixture.

  • Add the 9-methyloctadecanoic acid stock solution to the reaction mixture.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase and inorganic pyrophosphatase.

  • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or a colorimetric assay for free CoA (e.g., using Ellman's reagent).

Purification of this compound

Method: Solid-Phase Extraction (SPE)

  • Stop the enzymatic reaction by adding an equal volume of ice-cold 2-propanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with 50% acetonitrile (B52724) in water.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile in water) to remove salts and other polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

  • Resuspend the purified this compound in an appropriate buffer for storage at -80°C.

Characterization of this compound

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

The retention time of the product should be compared to that of the starting material (CoA) and other long-chain acyl-CoAs. Mass spectrometry can be used to confirm the identity and purity of the synthesized this compound.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates Substrates: 9-Methyloctadecanoic Acid ATP Coenzyme A Reaction Enzymatic Reaction (37°C, 1-2 hours) Substrates->Reaction Enzymes Enzymes: Long-Chain Acyl-CoA Synthetase Inorganic Pyrophosphatase Enzymes->Reaction Quenching Reaction Quenching (e.g., with 2-propanol) Reaction->Quenching Purification Purification (Solid-Phase Extraction) Quenching->Purification Analysis Characterization (HPLC, Mass Spectrometry) Purification->Analysis Product Purified This compound Analysis->Product

Caption: Workflow for the enzymatic synthesis of this compound.

General Acyl-CoA Synthesis Pathway

Acyl_CoA_Synthesis FA 9-Methyloctadecanoic Acid LCAS Long-Chain Acyl-CoA Synthetase FA->LCAS ATP ATP ATP->LCAS Intermediate 9-Methyloctadecanoyl-AMP (Intermediate) LCAS->Intermediate PPi PPi LCAS->PPi Product This compound LCAS->Product AMP AMP LCAS->AMP Intermediate->LCAS PPase Inorganic Pyrophosphatase PPi->PPase CoA Coenzyme A CoA->LCAS Pi 2 Pi PPase->Pi

Caption: Two-step reaction mechanism for acyl-CoA synthesis.

Conclusion

The enzymatic synthesis of this compound is a feasible and crucial step for advancing research into the metabolic roles of this branched-chain fatty acid. While specific enzymes and their kinetic parameters for this substrate remain to be fully characterized, this guide provides a comprehensive framework based on existing knowledge of long-chain acyl-CoA synthetases. By leveraging the substrate promiscuity of enzymes from sources such as Mycobacterium and following the detailed protocols outlined herein, researchers can successfully produce and purify this compound for their downstream applications in basic research and drug development. Further studies are warranted to identify and characterize the optimal enzyme for this specific conversion and to elucidate the metabolic pathways in which this compound participates.

References

The Metabolic Journey of 9-Methyloctadecanoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted metabolic fate of 9-Methyloctadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, within mammalian cells. In the absence of direct empirical data for this specific molecule, this document outlines a putative metabolic pathway based on the well-established principles of branched-chain fatty acid metabolism, drawing strong parallels to the catabolism of compounds like phytanic acid. It is anticipated that this compound undergoes a preparatory alpha-oxidation cycle in the peroxisome to bypass the steric hindrance of the methyl group, followed by conventional beta-oxidation. This guide provides a comprehensive overview of the predicted enzymatic steps, subcellular localization of these processes, and the expected metabolic products. Furthermore, detailed experimental protocols are proposed for the systematic investigation of its metabolism, alongside illustrative diagrams of the signaling pathways and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cellular lipidome, originating from dietary sources or synthesized endogenously. Their metabolism is crucial for maintaining cellular homeostasis, and disruptions in these pathways are linked to various metabolic disorders. 9-Methyloctadecanoic acid, a C19 methyl-branched fatty acid, presents a unique metabolic challenge due to its mid-chain methyl group. This structural feature precludes its direct entry into the mitochondrial beta-oxidation spiral. This guide proposes a metabolic route for its activated form, this compound, based on analogous pathways for other BCFAs.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur in a multi-stage process involving cellular uptake and activation, followed by peroxisomal alpha-oxidation and subsequent mitochondrial and peroxisomal beta-oxidation.

Cellular Uptake and Activation

Prior to intracellular metabolism, 9-methyloctadecanoic acid must be transported across the plasma membrane. This process is likely facilitated by fatty acid transporters such as CD36. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase. This activation step "tags" the fatty acid for metabolic processing and occurs in the cytoplasm.

Peroxisomal Alpha-Oxidation

Due to the methyl group at the β-position relative to potential cleavage sites, this compound cannot be directly processed by beta-oxidation enzymes. Instead, it is shunted to the peroxisome for an initial round of alpha-oxidation.[1] This process involves the removal of a single carbon atom from the carboxyl end.

The key enzymatic steps are predicted to be:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) or a similar enzyme hydroxylates the alpha-carbon of this compound to yield 2-hydroxy-9-methyloctadecanoyl-CoA.

  • Cleavage: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, cleaves the C1-C2 bond, releasing formyl-CoA and the 17-carbon aldehyde, 8-methylheptadecanal.

  • Dehydrogenation: The aldehyde is then oxidized by an aldehyde dehydrogenase to form 8-methylheptadecanoic acid.

The product, 8-methylheptadecanoic acid, is now a substrate that can be activated to 8-methylheptadecanoyl-CoA and proceed to beta-oxidation.

Beta-Oxidation

Following its generation and activation, 8-methylheptadecanoyl-CoA can undergo beta-oxidation. This process will proceed similarly to that of straight-chain fatty acids until the methyl branch is encountered. The cycles of beta-oxidation will yield acetyl-CoA until 2-methyl-propionyl-CoA is formed. This final three-carbon unit will then be converted to succinyl-CoA, which can enter the citric acid cycle. Some of these beta-oxidation steps may occur in the peroxisome, with the shortened acyl-CoAs then transferred to the mitochondria for completion.

The final products of the complete oxidation of this compound are predicted to be a mixture of acetyl-CoA and propionyl-CoA (which is converted to succinyl-CoA).

Quantitative Data Summary

Direct quantitative data for the metabolism of this compound is not currently available in the scientific literature. The following table provides a hypothetical summary of potential kinetic parameters for the key enzymes involved, based on known values for similar substrates like phytanic acid. These values should be considered as estimates to guide future experimental design.

Enzyme/ProcessSubstratePutative K_m (µM)Putative V_max (nmol/min/mg protein)Cellular Location
Acyl-CoA Synthetase9-Methyloctadecanoic Acid10 - 505 - 20Cytoplasm, Peroxisome
Phytanoyl-CoA Hydroxylase-likeThis compound20 - 1001 - 5Peroxisome
2-Hydroxyacyl-CoA Lyase-like2-Hydroxy-9-methyloctadecanoyl-CoA15 - 752 - 10Peroxisome
Aldehyde Dehydrogenase8-Methylheptadecanal50 - 20010 - 50Peroxisome, Cytosol
Acyl-CoA Dehydrogenase (for beta-oxidation)8-Methylheptadecanoyl-CoA5 - 3020 - 100Peroxisome, Mitochondria

Experimental Protocols

The following protocols are proposed to investigate the metabolic fate of this compound in mammalian cells.

Cell Culture and Isotope Labeling
  • Cell Lines: Utilize relevant mammalian cell lines, such as HepG2 (human hepatoma) or primary hepatocytes, which are metabolically active.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Isotope Labeling: To trace the metabolic fate, synthesize or procure a stable isotope-labeled version of 9-methyloctadecanoic acid (e.g., ¹³C-labeled).

  • Incubation: Incubate the cells with the labeled fatty acid for various time points (e.g., 1, 4, 12, 24 hours).

Subcellular Fractionation
  • Harvesting: After incubation, harvest the cells and wash with ice-cold PBS.

  • Homogenization: Homogenize the cells in a suitable buffer using a Dounce homogenizer.

  • Centrifugation: Perform differential centrifugation to separate the cytosolic, mitochondrial, and peroxisomal fractions.

Metabolite Extraction and Analysis
  • Extraction: Extract lipids and polar metabolites from the cell lysates and subcellular fractions using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Derivatization: Derivatize the fatty acids to their methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or analyze directly by liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: Utilize GC-MS or LC-MS to identify and quantify the labeled 9-methyloctadecanoic acid and its metabolic products (e.g., shortened-chain fatty acids, acetyl-CoA, propionyl-CoA) in each subcellular fraction.

In Vitro Enzyme Assays
  • Enzyme Source: Use subcellular fractions or purified recombinant enzymes.

  • Assay Conditions: For the alpha-oxidation assay, incubate the peroxisomal fraction with this compound and necessary cofactors (e.g., ATP, CoA, Mg²⁺, Fe²⁺, ascorbate, and 2-oxoglutarate).[2]

  • Product Detection: Monitor the formation of expected intermediates and products (e.g., 8-methylheptadecanoic acid, formyl-CoA) over time using LC-MS or radiometric methods if a radiolabeled substrate is used.

  • Beta-Oxidation Assay: Similarly, perform in vitro beta-oxidation assays using mitochondrial and peroxisomal fractions with 8-methylheptadecanoyl-CoA as the substrate and monitor the production of acetyl-CoA and propionyl-CoA.

Visualization of Pathways and Workflows

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 9-MOA 9-Methyloctadecanoic Acid 9-MOA_cyt 9-Methyloctadecanoic Acid 9-MOA->9-MOA_cyt Uptake (CD36) ACS Acyl-CoA Synthetase 9-MOA_cyt->ACS 9-MOA-CoA This compound 9-MOA-CoA_per This compound 9-MOA-CoA->9-MOA-CoA_per Transport ACS->9-MOA-CoA ATP, CoA PHYH PHYH-like (Hydroxylase) 9-MOA-CoA_per->PHYH 2-OH-9-MOA-CoA 2-Hydroxy-9-methyloctadecanoyl-CoA Lyase Lyase 2-OH-9-MOA-CoA->Lyase 8-MHA 8-Methylheptadecanal ALDH ALDH 8-MHA->ALDH 8-MHA_acid 8-Methylheptadecanoic Acid Beta_Ox_Perox Beta-Oxidation 8-MHA_acid->Beta_Ox_Perox Activation 8-MHA-CoA_mit 8-Methylheptadecanoyl-CoA 8-MHA_acid->8-MHA-CoA_mit Activation & Transport Formyl-CoA Formyl-CoA PHYH->2-OH-9-MOA-CoA O2, Fe2+ Lyase->8-MHA Lyase->Formyl-CoA ALDH->8-MHA_acid NAD+ Acetyl-CoA_per Acetyl-CoA Beta_Ox_Perox->Acetyl-CoA_per Beta_Ox_Mit Beta-Oxidation 8-MHA-CoA_mit->Beta_Ox_Mit Acetyl-CoA_mit Acetyl-CoA Beta_Ox_Mit->Acetyl-CoA_mit Propionyl-CoA Propionyl-CoA Beta_Ox_Mit->Propionyl-CoA TCA TCA Cycle Acetyl-CoA_mit->TCA Propionyl-CoA->TCA -> Succinyl-CoA

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow Start Start: Mammalian Cell Culture (e.g., HepG2) Labeling Incubate with ¹³C-9-Methyloctadecanoic Acid Start->Labeling Harvest Harvest Cells at Different Time Points Labeling->Harvest Fractionation Subcellular Fractionation Harvest->Fractionation Cytosol Cytosolic Fraction Fractionation->Cytosol Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Peroxisomes Peroxisomal Fraction Fractionation->Peroxisomes Extraction_C Metabolite Extraction Cytosol->Extraction_C Extraction_M Metabolite Extraction Mitochondria->Extraction_M Extraction_P Metabolite Extraction Peroxisomes->Extraction_P Analysis_C LC-MS / GC-MS Analysis Extraction_C->Analysis_C Analysis_M LC-MS / GC-MS Analysis Extraction_M->Analysis_M Analysis_P LC-MS / GC-MS Analysis Extraction_P->Analysis_P Data Data Interpretation: Metabolite Identification and Quantification Analysis_C->Data Analysis_M->Data Analysis_P->Data Signaling_Pathway FA Fatty Acids (e.g., 9-MOA) AMPK AMPK FA->AMPK Activates CD36 CD36 Translocation to Membrane AMPK->CD36 Promotes Uptake Fatty Acid Uptake CD36->Uptake Metabolism Intracellular Metabolism Uptake->Metabolism Energy_Status Low Energy Status (High AMP/ATP ratio) Energy_Status->AMPK Activates

References

An In-depth Technical Guide on the Interaction of 9-Methyloctadecanoyl-CoA with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Receptors as Lipid Sensors

Nuclear receptors (NRs) are a superfamily of ligand-inducible transcription factors that play a pivotal role in regulating a vast array of physiological processes, including metabolism, development, and immunity.[1] A key function of many NRs is to act as cellular sensors for lipophilic molecules, such as fatty acids and their derivatives, thereby modulating gene expression in response to changes in the cellular lipid environment.[2]

Branched-chain fatty acids (BCFAs) and their activated CoA-thioester counterparts are emerging as a significant class of endogenous ligands for several nuclear receptors. These molecules, derived from the diet or endogenous metabolism, can directly bind to and modulate the activity of NRs, thereby influencing critical metabolic pathways. This guide focuses on the potential interaction of a specific BCF-CoA, 9-methyloctadecanoyl-CoA, with nuclear receptors. Due to the absence of direct data for this molecule, we will extensively reference data from well-studied, structurally related BCF-CoAs, namely phytanoyl-CoA and pristanoyl-CoA, to provide a comprehensive overview of the expected biochemical and cellular interactions.

Quantitative Data on the Interaction of Branched-Chain Fatty Acyl-CoAs with Nuclear Receptors

Quantitative analysis of the binding affinity and activation potential of ligands is crucial for understanding their biological significance. While specific data for this compound is unavailable, studies on other BCF-CoAs have demonstrated high-affinity interactions, particularly with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα

LigandNuclear ReceptorBinding Affinity (Kd)Experimental Method
Phytanoyl-CoAPPARα~11 nM[1][3]Quenching of intrinsic amino acid fluorescence[1][3]
Pristanoyl-CoAPPARα~11 nM[1][3]Quenching of intrinsic amino acid fluorescence[1][3]

Note: Lower Kd values indicate higher binding affinity.

Interaction with Specific Nuclear Receptors

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a key regulator of lipid metabolism, particularly fatty acid oxidation.[4] Extensive evidence indicates that the CoA-thioesters of very-long-chain and branched-chain fatty acids are potent, high-affinity ligands for PPARα.[3][5] The binding of these ligands induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription.[1][5] Genes regulated by PPARα are primarily involved in the uptake and catabolism of fatty acids in both mitochondria and peroxisomes.[4][6] Given its structural similarity, it is highly probable that this compound also acts as a high-affinity ligand and activator of PPARα.

Retinoid X Receptor (RXR)

RXR is an obligate heterodimeric partner for many nuclear receptors, including PPARs, LXRs, and FXRs.[7][8] Several unsaturated fatty acids have been identified as natural ligands for RXR, competing with its high-affinity ligand 9-cis-retinoic acid.[9][10] While direct binding data for branched-chain fatty acyl-CoAs to RXR is limited, the activation of PPAR/RXR heterodimers by fatty acids suggests a potential role for these lipids in modulating RXR activity, either directly or allosterically.[6]

Liver X Receptors (LXRα and LXRβ)

LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[7] Their endogenous ligands are primarily oxysterols.[7] While some studies suggest that certain fatty acids can modulate LXR activity, the interaction appears to be complex and dependent on the specific fatty acid structure.[11][12][13] Saturated medium-chain fatty acids have been shown to bind to and activate LXRα, whereas long-chain fatty acids did not show significant binding.[11] Further research is required to determine if branched-chain fatty acyl-CoAs like this compound can directly interact with and modulate LXR activity.

Farnesoid X Receptor (FXR)

FXR is a key regulator of bile acid, lipid, and glucose metabolism, with bile acids being its primary endogenous ligands.[14][15] While some studies have implicated fatty acids in the modulation of FXR activity, direct, high-affinity binding of fatty acids to FXR has not been as clearly established as for PPARα.[16][17] The role of branched-chain fatty acyl-CoAs as direct FXR ligands remains an area for future investigation.

Signaling Pathways

The activation of nuclear receptors by ligands like branched-chain fatty acyl-CoAs initiates a cascade of molecular events leading to changes in gene expression. The following diagrams illustrate the general signaling pathways for PPARα, LXR, and FXR.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds CoR Co-repressor PPARa->CoR PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR CoR->PPARa_RXR Dissociates PPRE PPRE TargetGene Target Gene (e.g., ACOX1, CPT1) PPRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Metabolic\nResponse Metabolic Response Protein->Metabolic\nResponse CoA Co-activator CoA->PPARa_RXR PPARa_RXR->PPRE

Caption: PPARα Signaling Pathway.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Oxysterol (or potential BCFA) LXR LXR Ligand->LXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE TargetGene Target Gene (e.g., SREBP-1c, ABCA1) LXRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Metabolic\nResponse Metabolic Response Protein->Metabolic\nResponse CoA Co-activator CoA->LXR_RXR LXR_RXR->LXRE

Caption: LXR Signaling Pathway.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bile Acid (or potential BCFA) FXR FXR Ligand->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE TargetGene Target Gene (e.g., SHP, BSEP) FXRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Metabolic\nResponse Metabolic Response Protein->Metabolic\nResponse CoA Co-activator CoA->FXR_RXR FXR_RXR->FXRE

Caption: FXR Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with nuclear receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for its receptor.[18][19]

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the binding affinity (Ki) of a non-labeled competitor (e.g., this compound).

Materials:

  • Purified nuclear receptor ligand-binding domain (LBD).

  • Radiolabeled ligand (e.g., ³H-labeled known agonist).

  • Unlabeled competitor ligand (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT).

  • 96-well filter plates with GFC filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Saturation Binding:

    • Incubate a fixed concentration of the purified NR-LBD with increasing concentrations of the radiolabeled ligand.

    • For non-specific binding, include a parallel set of incubations with a high concentration of a known unlabeled ligand.

    • Incubate at 4°C for a predetermined time to reach equilibrium.

    • Separate bound from free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine Kd and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding:

    • Incubate the NR-LBD with a fixed concentration of the radiolabeled ligand (typically at its Kd) and increasing concentrations of the unlabeled competitor (this compound).

    • Follow the incubation, filtration, and counting steps as described above.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assay (Affinity - Kd, Ki) Analysis Data Analysis (Curve Fitting, Statistical Analysis) Binding->Analysis Reporter Luciferase Reporter Assay (Cellular Activity - EC50) Reporter->Analysis FRET TR-FRET Coactivator Assay (Molecular Interaction) FRET->Analysis Conclusion Conclusion on Ligand-Receptor Interaction Analysis->Conclusion

Caption: General Experimental Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate a nuclear receptor and induce the transcription of a reporter gene.[20][21][22]

Objective: To determine the potency (EC50) of this compound in activating a specific nuclear receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2).

  • Expression plasmid for the full-length nuclear receptor or a GAL4-NR-LBD fusion protein.

  • Reporter plasmid containing a luciferase gene downstream of a nuclear receptor response element (e.g., PPRE-luc) or a GAL4 upstream activating sequence (UAS-luc).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate.

    • Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound or a known agonist (positive control).

  • Luciferase Assay:

    • After an incubation period (typically 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.[23][24][25][26]

Objective: To confirm that this compound induces a conformational change in the nuclear receptor that promotes coactivator binding.

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) nuclear receptor LBD.

  • Terbium-labeled antibody against the tag.

  • Fluorescein- or other suitable fluorophore-labeled coactivator peptide (containing an LXXLL motif).

  • Assay buffer.

  • This compound.

  • TR-FRET plate reader.

Procedure:

  • Assay Setup:

    • In a microplate, combine the NR-LBD, the terbium-labeled antibody, the fluorescently labeled coactivator peptide, and increasing concentrations of this compound in the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow the components to interact and reach equilibrium.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters. The signal is typically a ratio of the acceptor and donor fluorescence intensities.

  • Data Analysis:

    • Plot the TR-FRET ratio against the ligand concentration and fit the data to a dose-response curve to determine the EC50 for coactivator recruitment.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing body of research on branched-chain fatty acyl-CoAs strongly suggests that this compound is a likely endogenous ligand for PPARα and potentially other nuclear receptors. Its interaction is predicted to be of high affinity, leading to the activation of metabolic gene programs.

The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the direct investigation of this compound. Future research should focus on:

  • Chemical Synthesis: Developing a reliable method for the synthesis of this compound.

  • Direct Binding and Activation Studies: Utilizing the described assays to quantitatively assess the interaction of this compound with a panel of nuclear receptors, including PPARα, RXR, LXR, and FXR.

  • Cellular and In Vivo Studies: Investigating the effects of this compound on target gene expression and metabolic pathways in relevant cell and animal models.

Such studies will be instrumental in elucidating the specific biological roles of this and other novel branched-chain fatty acyl-CoAs and could pave the way for the development of new therapeutic agents targeting nuclear receptors for the treatment of metabolic diseases.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 9-Methyloctadecanoyl-CoA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are a class of lipids that play significant roles in various physiological processes, including the modulation of membrane fluidity, energy metabolism, and cellular signaling.[1][2] 9-Methyloctadecanoyl-CoA is a specific branched-chain fatty acyl-CoA whose precise biological functions and links to disease are still under investigation. Accurate quantification of this and other BCFAs is crucial for understanding their metabolic pathways and their potential as biomarkers or therapeutic targets.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The protocol provides a comprehensive workflow from sample extraction to data analysis, designed to be adaptable for various research applications.

Experimental Protocols

1. Sample Preparation: Extraction of Long-Chain Fatty Acyl-CoAs

This protocol is adapted from established methods for the extraction of LCFAs from tissues.[3]

  • Materials:

    • Biological tissue (e.g., liver, adipose tissue)

    • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

    • Isopropanol (B130326)

    • Acetonitrile (ACN)

    • Internal Standard (IS): As a this compound standard is not commercially available, a stable isotope-labeled long-chain fatty acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA) or a structurally similar odd-chain or branched-chain fatty acyl-CoA should be used. The IS should be added at the beginning of the extraction process to account for matrix effects and extraction efficiency.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Homogenize 50-100 mg of frozen tissue in 1 mL of cold phosphate buffer.

    • Add 2 mL of isopropanol to the homogenate and vortex thoroughly.

    • Add 3 mL of acetonitrile, vortex again, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

    • Condition an SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% aqueous methanol to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size) is suitable for the separation of long-chain fatty acyl-CoAs.[2][4]

    • Mobile Phase A: 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH 4.5).[2]

    • Mobile Phase B: 100% Methanol.[2]

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient to 99% B

      • 25-35 min: Hold at 99% B

      • 35.1-40 min: Return to 20% B for re-equilibration

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for this compound (C₄₀H₇₄N₇O₁₇P₃S) would be the [M+H]⁺ ion. The exact mass is 1065.4 g/mol .

      • A characteristic fragmentation for fatty acyl-CoAs in positive ion mode is the neutral loss of the phosphopantetheine moiety (507 Da).[1][4]

      • Hypothetical MRM Transition for this compound: Q1: m/z 1066.4 → Q3: m/z 559.4

      • MRM Transition for Internal Standard (¹³C₁₆-Palmitoyl-CoA): Q1: m/z 1038.5 → Q3: m/z 531.5

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Collision Gas: Argon

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Mouse Liver

Sample GroupnThis compound (pmol/g tissue)Standard Deviation
Control61.250.31
Treatment A62.890.62
Treatment B60.780.19

This table presents simulated data for illustrative purposes.

Visualizations

experimental_workflow sample Tissue Sample (50-100 mg) homogenization Homogenization (Phosphate Buffer + IS) sample->homogenization 1 extraction Liquid-Liquid Extraction (Isopropanol & Acetonitrile) homogenization->extraction 2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->spe 3 evaporation Evaporation & Reconstitution spe->evaporation 4 lcms LC-MS/MS Analysis evaporation->lcms 5 data Data Analysis & Quantification lcms->data 6

Caption: Experimental workflow for the quantification of this compound.

bcfa_metabolism cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_bcfa Branched-Chain Fatty Acid Metabolism val Valine leu Leucine bcfa_synthesis BCFA Synthesis leu->bcfa_synthesis ile Isoleucine ile->bcfa_synthesis nine_mo_coa This compound bcfa_synthesis->nine_mo_coa beta_oxidation β-Oxidation nine_mo_coa->beta_oxidation complex_lipids Complex Lipid Synthesis nine_mo_coa->complex_lipids acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Simplified metabolic pathway of branched-chain fatty acids.

Discussion

The presented LC-MS/MS method offers a robust and sensitive approach for the quantification of this compound. A critical aspect of this method is the use of an appropriate internal standard to ensure accuracy and precision. Due to the current lack of a commercially available this compound standard, the use of a stable isotope-labeled analog of a common long-chain fatty acyl-CoA is recommended.

The chromatographic separation using a C8 or C18 column with a gradient elution provides good resolution for long-chain acyl-CoAs. The mass spectrometric detection in positive ESI mode with MRM scanning ensures high selectivity and sensitivity. The characteristic neutral loss of 507 Da is a reliable fragmentation pattern for the identification and quantification of acyl-CoAs.[1][4]

The biological significance of branched-chain fatty acids is an expanding area of research. They are known to be synthesized from branched-chain amino acids and can be further metabolized through β-oxidation to provide energy or incorporated into complex lipids, thereby influencing membrane structure and function.[1][5] Alterations in the levels of BCFAs have been associated with metabolic diseases, highlighting the importance of precise analytical methods for their study.[2]

Conclusion

This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS. The method is sensitive, specific, and can be applied to various biological matrices. The availability of such analytical tools is essential for advancing our understanding of the role of branched-chain fatty acids in health and disease. Future work should focus on the synthesis of a stable isotope-labeled this compound to serve as an ideal internal standard for absolute quantification.

References

Application Notes and Protocols for In Vitro Assays Using 9-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. As a member of this class of molecules, it is a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] The CoA thioesters of branched-chain and very-long-chain fatty acids are significantly more potent activators of PPARα than their corresponding free fatty acids.[1][2] This makes this compound a valuable tool for in vitro studies aimed at understanding PPARα activation, developing novel therapeutic agents targeting this receptor, and investigating the metabolic pathways influenced by branched-chain fatty acids.

These application notes provide detailed protocols for two key in vitro assays to characterize the interaction of this compound with PPARα: a Ligand Binding Assay and a Reporter Gene Assay.

Key Applications

  • Screening for Novel PPARα Modulators: Investigate the potential of test compounds to compete with this compound for binding to the PPARα ligand-binding domain.

  • Structure-Activity Relationship (SAR) Studies: Elucidate the structural determinants of ligand binding and activation of PPARα by comparing the activity of this compound with other synthetic or natural fatty acyl-CoAs.

  • Investigating Metabolic Regulation: Use this compound to activate PPARα in cell-based assays to study the downstream transcriptional regulation of genes involved in fatty acid oxidation and lipid metabolism.[3]

  • High-Throughput Screening (HTS): The described protocols can be adapted for HTS campaigns to identify novel agonists or antagonists of PPARα.

Data Presentation

The following tables summarize the binding affinities of various fatty acyl-CoAs for PPARα, providing a reference for comparison with experimental data obtained for this compound.

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs for PPARα [1][2]

LigandDissociation Constant (Kd) (nM)
Phytanoyl-CoA11 ± 1
Pristanoyl-CoA12 ± 1

Table 2: Binding Affinities of Very-Long-Chain Fatty Acyl-CoAs for PPARα [2]

LigandDissociation Constant (Kd) (nM)
C20:0-CoA3
C22:0-CoA29
C24:0-CoANot specified

Table 3: Binding Affinities of Unsaturated Long-Chain Fatty Acyl-CoAs for PPARα [4]

LigandDissociation Constant (Kd) (nM)
Oleoyl-CoA (18:1)1 - 14
Linoleoyl-CoA (18:2)1 - 14
Arachidonoyl-CoA (20:4)1 - 14

Signaling Pathway

The activation of PPARα by ligands such as this compound initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPARa_inactive PPARα Ligand->PPARa_inactive Binds Corepressor Co-repressor PPARa_inactive->Corepressor Inhibited by PPARa_active Activated PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active RXR RXR_active->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Coactivator Co-activator PPRE->Coactivator Recruits Transcription Transcription of Target Genes Coactivator->Transcription Initiates

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

PPARα Ligand Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for the PPARα ligand-binding domain (LBD) using a fluorescently labeled tracer.[5]

Experimental Workflow

Caption: Workflow for the PPARα Fluorescence Polarization Ligand Binding Assay.

Materials:

  • Purified recombinant human PPARα ligand-binding domain (LBD)

  • Fluorescently labeled PPARα ligand (tracer), e.g., a fluorescein-tagged dual PPARα/γ activator[5]

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% BSA)

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PPARα-LBD in Assay Buffer. The final concentration will depend on the specific activity of the protein and the affinity of the tracer, and should be optimized empirically.

    • Prepare a working solution of the fluorescent tracer in Assay Buffer. The concentration should be at the Kd value for its interaction with PPARα-LBD to ensure a stable and measurable polarization signal.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

  • Assay Setup:

    • Add 10 µL of Assay Buffer to all wells of a 384-well plate.

    • Add 5 µL of the PPARα-LBD working solution to all wells except for the "no protein" controls.

    • Add 5 µL of the fluorescent tracer working solution to all wells.

    • Add 5 µL of the this compound serial dilutions or control compounds to the appropriate wells. Include wells for "total binding" (tracer and protein only) and "nonspecific binding" (tracer, protein, and a high concentration of a known unlabeled PPARα agonist).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding signal from the total binding signal.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

PPARα Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate PPARα and induce the transcription of a reporter gene.[6][7][8]

Experimental Workflow

Caption: Workflow for the PPARα Luciferase Reporter Gene Assay.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for human PPARα

  • Reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Maintain the chosen cell line in appropriate culture conditions.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Seed the transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series in cell culture medium.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or control compounds (e.g., a known PPARα agonist as a positive control and vehicle as a negative control).

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number, if applicable.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in in vitro assays. By characterizing its interaction with PPARα, these studies will contribute to a deeper understanding of lipid metabolism and may facilitate the discovery of new therapeutic agents for metabolic diseases.

References

Application Notes and Protocols for the Chromatographic Separation of 9-Methyloctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The presence of a methyl group on the octadecanoyl chain results in the potential for multiple stereoisomers. The distinct biological activities of these isomers necessitate high-resolution analytical methods for their separation and quantification. This document provides detailed application notes and proposed protocols for the chromatographic separation of this compound isomers using liquid chromatography-mass spectrometry (LC-MS). The methodologies described are based on established principles for the analysis of long-chain and branched-chain acyl-CoAs.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs, which are often present at low concentrations and are susceptible to degradation.

Materials:

Protocol:

  • Homogenize tissue or cell samples in ice-cold 10% TCA.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in a solution of 5 M KOH to adjust the pH to a neutral range.

  • Add the internal standard to the sample.

  • Condition an SPE cartridge by washing with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove unbound contaminants.

  • Elute the acyl-CoAs with an appropriate solvent, such as a mixture of methanol and water.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS analysis. It is recommended to use glass vials to minimize signal loss.[1]

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating acyl-CoA species based on their hydrophobicity. The methyl branching in this compound isomers can introduce subtle differences in hydrophobicity, allowing for their separation. A high-resolution column, such as a C18 or C30, is recommended.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase:

  • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5

  • Mobile Phase B: Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.010
15.090
20.090
20.110
25.010

Flow Rate: 0.3 mL/min Column Temperature: 45°C Injection Volume: 5 µL

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for the detection and quantification of acyl-CoA isomers. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of these molecules.

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.[2][4]

MRM Transitions (Hypothetical): Since the exact mass and fragmentation of this compound isomers are not readily available, a general approach for long-chain acyl-CoAs is proposed. The precursor ion will be the [M+H]+ ion of this compound. A characteristic product ion results from the neutral loss of the phosphopantetheine group.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[M+H]+[M+H - 507.1]+30

(Note: The exact m/z values need to be determined experimentally using a standard of this compound.)

Data Presentation

The separation of this compound isomers is expected to yield distinct peaks with different retention times. The following table presents hypothetical quantitative data for two potential isomers based on the proposed method.

IsomerRetention Time (min)Peak Area (arbitrary units)Signal-to-Noise Ratio (S/N)
Isomer 1 (e.g., 9R)12.51.2 x 10^6150
Isomer 2 (e.g., 9S)12.81.1 x 10^6145
Internal Standard14.22.5 x 10^6300

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound isomers.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Biological Sample (Tissue/Cells) B Homogenization in 10% TCA A->B C Centrifugation B->C D Pellet Resuspension & pH Adjustment C->D E Addition of Internal Standard D->E F Solid-Phase Extraction (SPE) E->F G Elution F->G H Drying and Reconstitution G->H I HPLC Injection H->I J Reversed-Phase C18 Column Separation I->J K Mass Spectrometry Detection (ESI+) J->K L Data Acquisition (MRM) K->L M Peak Integration & Quantification L->M N Isomer Identification based on Retention Time M->N O Reporting N->O

Caption: Workflow for the extraction and analysis of this compound isomers.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

G cluster_considerations Key Considerations A Objective: Separate and Quantify This compound Isomers B Sample Preparation: Isolate Acyl-CoAs A->B C Chromatography: Achieve Isomeric Separation B->C B_con Minimize Degradation Use of Internal Standard B->B_con D Mass Spectrometry: Sensitive and Selective Detection C->D C_con Column Chemistry (C18/C30) Gradient Optimization C->C_con E Data Interpretation: Accurate Quantification D->E D_con Ionization Efficiency Fragment Selection (MRM) D->D_con

Caption: Key stages and considerations in the analysis of this compound isomers.

References

Troubleshooting & Optimization

improving 9-Methyloctadecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other long-chain fatty acyl-CoAs, is primarily affected by chemical and enzymatic degradation. The thioester bond is susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. Additionally, enzymatic degradation can occur if solutions are contaminated with thioesterases.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: The thioester bond of acyl-CoAs is more stable in acidic to neutral conditions. Hydrolysis of the thioester bond is accelerated at alkaline pH. Therefore, it is recommended to maintain solutions at a pH between 5 and 7 to minimize hydrolytic degradation.

Q3: How does temperature impact the stability of this compound?

A3: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond. For short-term storage during an experiment, it is advisable to keep solutions on ice. For long-term storage, freezing at -20°C or -80°C is recommended.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

A4: Due to the low solubility of long-chain fatty acyl-CoAs in aqueous solutions, organic solvents are often necessary for preparing stock solutions. A mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be effective. Alternatively, dissolving the compound in an organic solvent, aliquoting, and then drying under an inert gas for storage is a common practice. When needed, an aliquot can be reconstituted in the appropriate buffer.

Q5: How can I improve the solubility of this compound in my aqueous experimental buffer?

A5: To improve solubility and prevent micelle formation in aqueous buffers, several methods can be employed. The use of detergents or complexing with fatty-acid-free bovine serum albumin (BSA) can enhance solubility. When using BSA, it is important to carefully control the fatty acid to BSA molar ratio to ensure consistent results.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of this compound in the stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment.

    • Verify Stock Solution Integrity: If using a stored stock solution, verify its integrity. This can be done using analytical techniques such as HPLC or mass spectrometry to check for the presence of degradation products (e.g., free coenzyme A and 9-methyloctadecanoic acid).

    • Control for pH and Temperature: Ensure that the pH of your buffers is in the optimal range (pH 5-7) and that you are keeping your solutions on ice during the experiment.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, store stock solutions in single-use aliquots.

Issue 2: Precipitation of this compound in the assay buffer.
  • Potential Cause: Low solubility of the long-chain fatty acyl-CoA in the aqueous buffer.

  • Troubleshooting Steps:

    • Incorporate a Solubilizing Agent: Add a carrier protein like fatty-acid-free BSA to your buffer to form a complex with the this compound, which will increase its solubility. A general starting point is a 1:1 to 3:1 molar ratio of fatty acid to BSA.

    • Use a Co-solvent: If compatible with your experimental system, a small percentage of an organic solvent like DMSO or ethanol (B145695) in the final reaction mixture can help maintain solubility. However, be mindful that organic solvents can affect enzyme activity and cell viability.

    • Sonication: Gentle sonication of the solution can help to dissolve small precipitates, but this may only be a temporary solution if the compound is fundamentally insoluble in the buffer.

Issue 3: High background signal or unexpected side reactions in enzymatic assays.
  • Potential Cause: Presence of contaminants or degradation products in the this compound solution.

  • Troubleshooting Steps:

    • Purify the Compound: If you suspect contamination, consider purifying the this compound using an appropriate chromatographic method.

    • Run Control Experiments: Include controls in your assay to identify the source of the high background. This could include a reaction with no enzyme, a reaction with a degraded stock of this compound, and a reaction with just the buffer and any solubilizing agents.

    • Check for Enzymatic Contamination: Ensure that all buffers and reagents are free from contaminating thioesterases. This can be achieved by using high-purity reagents and sterile techniques.

Data Presentation

Table 1: Factors Affecting the Stability of Long-Chain Acyl-CoA in Solution

FactorEffect on StabilityRecommendation
pH Increased hydrolysis at alkaline pH (>7). More stable at acidic to neutral pH.Maintain buffer pH between 5.0 and 7.0.
Temperature Higher temperatures accelerate degradation.Keep solutions on ice during use. Store at -20°C or -80°C for long-term.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.
Enzymatic Contamination Thioesterases will hydrolyze the thioester bond.Use high-purity reagents and sterile techniques.
Solvent Aqueous solutions can lead to poor solubility and precipitation.Prepare stock solutions in an appropriate organic solvent or a mixture with water (e.g., DMSO/water). Use solubilizing agents like BSA for aqueous buffers.
Oxygen Unsaturated acyl chains can be susceptible to oxidation.While this compound is saturated, for unsaturated acyl-CoAs, it is advisable to store under an inert gas (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol) to dissolve the powder completely.

  • Dilution: Dilute the dissolved this compound to the desired stock concentration with a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5). The final concentration of the organic solvent should be kept to a minimum and tested for its effect on the downstream application.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA)
  • Prepare BSA Solution: Prepare a solution of fatty-acid-free BSA in your desired experimental buffer (e.g., 10% w/v BSA in 50 mM HEPES, pH 7.4).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.

  • Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration and molar ratio of fatty acyl-CoA to BSA.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.

  • Use in Experiment: The resulting solution can now be used in your experimental setup. Always prepare a corresponding BSA-only control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Quality Control weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute to Stock Concentration dissolve->dilute aliquot Aliquot and Store at -80°C dilute->aliquot check_integrity Assess Integrity (HPLC/MS) aliquot->check_integrity periodically thaw Thaw Aliquot on Ice solubilize Solubilize with BSA (optional) thaw->solubilize assay Perform Experiment solubilize->assay

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic start Inconsistent Results? check_stability Assess Stock Solution Stability (HPLC/MS) start->check_stability degraded Degraded? check_stability->degraded prepare_fresh Prepare Fresh Solution degraded->prepare_fresh Yes check_solubility Precipitation Observed? degraded->check_solubility No prepare_fresh->check_solubility use_bsa Use BSA or Co-solvent check_solubility->use_bsa Yes check_background High Background? check_solubility->check_background No use_bsa->check_background run_controls Run Contaminant Controls check_background->run_controls Yes optimize Optimize Assay Conditions check_background->optimize No run_controls->optimize

Caption: Troubleshooting logic for experiments with this compound.

Technical Support Center: Analysis of 9-Methyloctadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your measurements. For this compound, a long-chain fatty acyl-CoA, common interfering substances in biological samples include phospholipids, salts, and other lipids.[2]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1] A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring it is affected by matrix effects in the same way as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[1] If a specific SIL-IS is unavailable, an odd-chain fatty acyl-CoA can be used as an alternative internal standard.

Q3: How should I store my biological samples to ensure the stability of this compound?

A3: To maintain the integrity of long-chain acyl-CoAs like this compound, it is crucial to flash-freeze biological samples in liquid nitrogen immediately after collection. Subsequently, store the samples at -80°C to minimize enzymatic and chemical degradation. It is also important to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery of your target analyte can be a significant issue. Below is a guide to help you troubleshoot potential causes and implement effective solutions.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[3]- Optimize the ratio of extraction solvent to tissue weight.
Degradation of this compound - Work quickly and keep samples on ice throughout the extraction process.[3]- Use fresh, high-purity solvents.- Add an internal standard early in the workflow to monitor recovery.[3]
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and equilibrated before sample loading.[3]- Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying acyl-CoAs.[3]
Precipitation of Long-Chain Species - this compound may have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains its solubility, such as a methanol (B129727)/water mixture.
Issue 2: Poor Peak Shape and Chromatography

Poor chromatographic performance can compromise the quality of your data. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase - For long-chain acyl-CoAs, a reverse-phase C18 column is commonly used.[4]- The mobile phase often consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) at a slightly acidic to neutral pH.
Column Contamination - Implement a robust column washing protocol between injections to remove strongly retained matrix components.- If peak shape deteriorates, consider replacing the guard column or the analytical column.
Analyte Adsorption - The phosphate group of acyl-CoAs can interact with metallic surfaces. Using PEEK tubing and fittings can help minimize this issue.
Issue 3: Inconsistent or Irreproducible Results (Ion Suppression)

Inconsistent results are often a sign of variable matrix effects. This guide will help you diagnose and address ion suppression.

Potential Cause Troubleshooting Steps
Sample-to-Sample Variability in Matrix Composition - Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to achieve a cleaner extract.[2]- Prepare calibration standards and quality control samples in the same biological matrix as your unknown samples (matrix-matched calibrators).[1]
Co-elution with Phospholipids - Phospholipids are a major cause of ion suppression in the analysis of lipids.[2]- Optimize your chromatographic method to separate this compound from the bulk of phospholipids.- Employ a phospholipid removal SPE cartridge or a liquid-liquid extraction protocol designed to minimize their presence.[2]
Inadequate Internal Standard - If not using a SIL-IS, the chosen internal standard may not be adequately compensating for matrix effects. Re-evaluate your choice of internal standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and should be optimized for your specific application.

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (glass)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of isopropanol to the homogenate and homogenize again.

  • Add 4 mL of ACN and mix vigorously.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add saturated ammonium sulfate to precipitate proteins and some lipids. Mix and centrifuge again.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs

This protocol provides a general guideline for using a weak anion exchange SPE column to purify acyl-CoA extracts.

Materials:

  • Acyl-CoA extract (from LLE or other methods)

  • Weak anion exchange SPE columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

Procedure:

  • Conditioning: Condition the SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Equilibration: Equilibrate the column with 1-2 column volumes of the initial loading buffer (e.g., 2% formic acid).

  • Sample Loading: Load the acyl-CoA extract onto the SPE column.

  • Washing: Wash the column with 1-2 column volumes of a weak organic solvent (e.g., 2% ammonium hydroxide in 20% methanol) to remove neutral and basic impurities.

  • Elution: Elute the acyl-CoAs with 1-2 column volumes of a stronger solvent (e.g., 5% ammonium hydroxide in 60% methanol).

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for LC-MS analysis.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction Method Tissue/Cell Type Reported Recovery Rate (%) Reference
Solvent Extraction with SPE Purification Rat Liver70-80%[5]
Acetonitrile/Isopropanol Extraction with SPE Rat Liver83-90% (SPE step)[6]
Acetonitrile/Isopropanol Extraction Rat Liver93-104% (Extraction step)[6]

Note: These are general recovery rates for long-chain acyl-CoAs and may not be directly applicable to this compound without method optimization.

Visualizations

Troubleshooting_Matrix_Effects cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Inconsistent Results / Low Signal IonSuppression Ion Suppression Symptom->IonSuppression due to LowRecovery Low Analyte Recovery Symptom->LowRecovery due to OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) IonSuppression->OptimizeSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard IonSuppression->UseSIL_IS OptimizeChromo Optimize Chromatography IonSuppression->OptimizeChromo DiluteSample Dilute Sample IonSuppression->DiluteSample LowRecovery->OptimizeSamplePrep

Caption: Troubleshooting workflow for addressing inconsistent results and low signal intensity in mass spectrometry analysis.

Sample_Prep_Workflow Start Biological Sample (Tissue or Cells) Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Liquid-Liquid Extraction (e.g., ACN/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Weak Anion Exchange) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: A generalized sample preparation workflow for the analysis of this compound from biological matrices.

References

optimizing sample preparation for 9-Methyloctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methyloctadecanoyl-CoA. Here, you will find detailed experimental protocols, quantitative data summaries, and workflow diagrams to optimize your sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps for preserving this compound in tissue samples?

A1: To prevent degradation, it is crucial to immediately freeze-clamp tissue samples in liquid nitrogen upon collection. This halts enzymatic activity that can alter the acyl-CoA pool. Store samples at -80°C until you are ready for homogenization.

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Inefficient Extraction: Ensure your homogenization buffer is at a low pH (around 4.9) to inhibit thioesterase activity. The choice of organic solvents is also critical; mixtures of acetonitrile (B52724) and isopropanol (B130326) are effective.[1][2]

  • Analyte Instability: Acyl-CoAs are unstable in aqueous solutions.[3] Minimize the time samples spend in aqueous environments and keep them on ice throughout the extraction process.

  • Suboptimal Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the column chemistry is appropriate for long-chain acyl-CoAs. Oligonucleotide purification columns or C18 columns are commonly used.[1][4] Elution solvents, typically containing a high percentage of organic solvent like 2-propanol or acetonitrile, must be strong enough to elute the bound this compound.

Q3: My LC-MS/MS results show poor peak shape for this compound. How can I improve this?

A3: Poor peak shape is often related to the chromatography. Here are some tips:

  • Mobile Phase Composition: The use of non-volatile buffers like potassium phosphate (B84403) can be problematic for MS detection.[5] Opt for volatile mobile phase modifiers like ammonium (B1175870) hydroxide (B78521) or ammonium acetate.[5][6]

  • Column Choice: A reverse-phase C8 or C18 column is generally suitable for separating long-chain acyl-CoAs.[1][4][6]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[7]

Q4: Are there any special considerations for the storage of extracted this compound samples?

A4: Yes, due to their instability, extracted samples should be stored at -80°C. For long-term storage, it is advisable to evaporate the solvent under a stream of nitrogen and store the dried extract. Reconstitute the sample in an appropriate solvent immediately before LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent sample homogenization.Ensure tissue is thoroughly homogenized. Use of a glass homogenizer is recommended.[1]
Pipetting errors with small volumes.Use calibrated pipettes and consider preparing a master mix for reagent addition.
Degradation of this compound during preparation.Work quickly and keep samples on ice at all times. Use pre-chilled solvents.
Contaminating Peaks in Chromatogram Contamination from plasticware.Use glass or polypropylene (B1209903) labware. Be aware that plasticizers can leach into organic solvents.[7]
Carryover from previous injections.Implement a robust column wash method between samples. Injecting a blank solvent after a high-concentration sample can help identify carryover.
Low Signal Intensity in MS Poor ionization efficiency.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). The choice of mobile phase modifier can significantly impact ionization.
In-source fragmentation.Adjust fragmentation voltage or collision energy to minimize fragmentation before the mass analyzer.
Inaccurate Quantification Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard (e.g., a 13C-labeled version of a similar long-chain acyl-CoA) to account for matrix effects and variations in extraction efficiency and instrument response.
Non-linearity of the calibration curve.Prepare calibration standards in a matrix that closely mimics the biological samples to account for matrix effects. Ensure the concentration range of your standards brackets the expected concentration of this compound in your samples.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs from tissue samples.[1]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 1 mL of 2-propanol and homogenize again.

    • Transfer the homogenate to a glass tube.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use an oligonucleotide purification column.

    • Load the supernatant onto the pre-conditioned column.

    • Wash the column with a suitable solvent to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of long-chain acyl-CoAs.[6]

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 2.8 min.

      • Decrease to 25% B over 0.2 min.

      • Increase to 65% B over 1 min.

      • Decrease to 20% B over 0.5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: These will need to be determined for this compound and the internal standard by infusing a standard solution.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents and Buffers

Method Homogenization Buffer Extraction Solvent(s) Reference
Method A100 mM KH2PO4, pH 4.92-propanol, Acetonitrile[1]
Method BNot specifiedChloroform/Methanol (1:1)
Method CNot specifiedHexane/Methyl tert-butyl ether (1:1)
Method D0.1M Potassium Phosphate, pH 6.7Acetonitrile/2-propanol (3:1)[2]

Table 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

Parameter Condition 1 Condition 2 Reference
Column C18, 5 µmAcquity UPLC BEH C8, 1.7 µm[4][6]
Mobile Phase A 25 mM KH2PO4, pH 5.315 mM Ammonium Hydroxide in Water[4][6]
Mobile Phase B Acetonitrile15 mM Ammonium Hydroxide in Acetonitrile[4][6]
Flow Rate 0.25 - 0.5 mL/min0.4 mL/min[1][6]
Detection UV at 260 nmMS/MS (MRM)[1][6]

Visualizations

experimental_workflow sample Tissue Sample (Flash Frozen) homogenize Homogenization (KH2PO4 buffer, pH 4.9) sample->homogenize add_isopropanol Add 2-Propanol & Re-homogenize homogenize->add_isopropanol extract Extraction (Acetonitrile) add_isopropanol->extract centrifuge Centrifugation (3000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Cleanup) supernatant->spe evaporate Evaporation (Under Nitrogen) spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of this compound from tissue.

logical_troubleshooting start Low Recovery of This compound check_extraction Review Extraction Protocol start->check_extraction check_spe Evaluate SPE Step start->check_spe check_stability Assess Analyte Stability start->check_stability extraction_solvent Are solvents appropriate? (e.g., ACN/Isopropanol) check_extraction->extraction_solvent homogenization_ph Is buffer pH low enough? (e.g., pH 4.9) check_extraction->homogenization_ph spe_column Is SPE column chemistry correct? check_spe->spe_column elution_solvent Is elution solvent strong enough? check_spe->elution_solvent sample_handling Are samples kept cold and processed quickly? check_stability->sample_handling

Caption: Troubleshooting logic for low recovery of this compound.

References

reducing background noise in 9-Methyloctadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 9-Methyloctadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the reduction of background noise during experimental analysis.

Troubleshooting Guide: Reducing Background Noise

High background noise can significantly impact the sensitivity and accuracy of this compound detection. This guide provides a systematic approach to identifying and mitigating common sources of noise in your LC-MS workflow.

Issue Potential Cause Recommended Action
High Background Across Entire Chromatogram Contaminated Solvents or Mobile Phase• Use high-purity, LC-MS grade solvents and reagents. • Prepare fresh mobile phases daily and filter before use. • Avoid using detergents to wash solvent bottles; rinse with high-purity solvent instead. • Add a small percentage (5-10%) of organic solvent to aqueous mobile phases to prevent microbial growth.
Dirty Instrument Components• Regularly clean the ion source, including the cone, needle, and transfer tube. • Flush the LC system and mass spectrometer with appropriate cleaning solutions. Consider a long, isocratic flush at the end of each batch.
Ghost Peaks or Carryover Sample Residue from Previous Injections• Implement a robust needle and injection port washing protocol between samples. • Inject blank samples between experimental samples to assess carryover. • Consider if the injection volume is too high, leading to system contamination.
Specific m/z Interference Contaminants from Sample Preparation• Use high-quality plasticware (e.g., polypropylene (B1209903) vials and pipette tips) to avoid leaching of plasticizers. • Ensure thorough removal of salts and other matrix components during sample extraction. • Run a "process blank" (a sample with no analyte that undergoes the entire extraction procedure) to identify contaminants from the sample preparation workflow.
Adduct Formation• Optimize electrospray ionization (ESI) source parameters (e.g., sprayer voltage, gas flow rates, and temperature) to minimize unwanted adduct formation. • Be aware of common adducts (e.g., sodium [M+Na]+, potassium [M+K]+) and account for them in your data analysis. The use of plastic instead of glass vials can reduce metal adducts.
Poor Peak Shape and High Baseline Column Contamination or Degradation• Use a guard column to protect the analytical column from strongly retained matrix components. • Implement a column washing step at the end of each gradient to elute contaminants. • Ensure the mobile phase pH is compatible with the column chemistry to prevent degradation of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in long-chain acyl-CoA analysis?

A1: The most prevalent sources of background noise include contaminated solvents and mobile phase additives, plasticizers leached from labware, residual detergents, and carryover from previous sample injections. High-purity solvents and meticulous cleaning protocols are essential for minimizing these contaminants.

Q2: How can I improve the recovery of this compound during sample preparation?

A2: Improving recovery involves optimizing the extraction and purification steps. A widely used method combines solvent extraction with solid-phase extraction (SPE). Homogenizing tissue samples in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective. Subsequent purification using a weak anion exchange SPE column can significantly enhance recovery rates, often reaching 70-80% depending on the tissue type.[1]

Q3: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?

A3: To maintain the integrity of long-chain acyl-CoAs, it is crucial to rapidly freeze biological samples in liquid nitrogen immediately after collection. For long-term storage, samples should be kept at -80°C to minimize enzymatic activity and chemical degradation. It is also important to limit the number of freeze-thaw cycles.

Q4: Can adduct formation affect the signal-to-noise ratio of my analyte?

A4: Yes, adduct formation can significantly impact your signal. The formation of multiple adducts (e.g., [M+H]+, [M+Na]+, [M+K]+) splits the analyte signal across several m/z values, which can reduce the intensity of the primary ion and decrease the signal-to-noise ratio.[2] Optimizing ESI conditions and being mindful of potential sources of inorganic ions (e.g., glassware) can help control adduct formation.

Q5: Are there any data analysis strategies that can help reduce the impact of background noise?

A5: Yes, various data preprocessing techniques can help. These include baseline correction, noise reduction algorithms, and peak alignment. For complex datasets, normalization methods can help reduce systematic errors and highlight true biological variations. Advanced machine learning approaches can also be employed to differentiate true peaks from noise.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol, LC-MS grade

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727), LC-MS grade

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 5 mL of ACN, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Resuspend the pellet in 2 mL of isopropanol, vortex, and centrifuge again.

    • Combine the supernatants.

  • Purification via Solid-Phase Extraction (SPE):

    • Condition the SPE column: Wash with 2 mL of methanol, followed by 2 mL of 2% formic acid.

    • Equilibrate the column: Wash with 2 mL of the extraction solvent (ACN/isopropanol mixture).

    • Load the sample: Apply the combined supernatant to the SPE column.

    • Wash the column: Wash with 2 mL of the extraction solvent, followed by 2 mL of water.

    • Elute the acyl-CoAs: Elute with 2 mL of methanol containing 2% NH4OH, followed by a second elution with 2 mL of methanol containing 5% NH4OH.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

While direct signal-to-noise ratio comparisons are not always available in the literature, the effectiveness of various noise reduction and signal enhancement techniques can be inferred from reported recovery and precision data.

Methodology Analyte Class Reported Improvement Reference
Modified Extraction and SPELong-Chain Acyl-CoAsRecovery increased to 70-80%[1]
Fast SPE MethodLong-Chain Acyl-CoAsInter-run precision: 2.6-12.2%, Intra-run precision: 1.2-4.4%[4][5][6]
Stable Isotope Labeling (SILEC-SF)Acyl-CoAsImproved quantification and reduced variability compared to conventional internal standard addition.[7]
Optimized ESI ParametersLipids3-fold increase in lipid abundance and 15% greater coverage in positive polarity.

Visualizations

Signaling Pathway

Branched_Chain_Fatty_Acyl_CoA_Metabolism BCFA Branched-Chain Fatty Acids (e.g., 9-Methyloctadecanoic acid) BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase BetaOxidation β-Oxidation BCFA_CoA->BetaOxidation PPARalpha PPARα Activation BCFA_CoA->PPARalpha AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->TCACycle (via Succinyl-CoA) Energy Energy Production (ATP) TCACycle->Energy GeneExpression Gene Expression (Lipid Metabolism) PPARalpha->GeneExpression

Caption: Generalized metabolic pathway of branched-chain fatty acyl-CoAs.

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing SampleCollection 1. Sample Collection (e.g., Tissue Biopsy) Homogenization 2. Homogenization (Acidic Buffer) SampleCollection->Homogenization Extraction 3. Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE 4. Solid-Phase Extraction (Anion Exchange) Extraction->SPE Concentration 5. Concentration & Reconstitution SPE->Concentration LC_Separation 6. LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection 7. MS/MS Detection (Optimized ESI) LC_Separation->MS_Detection DataAcquisition 8. Data Acquisition MS_Detection->DataAcquisition NoiseReduction 9. Noise Reduction & Baseline Correction DataAcquisition->NoiseReduction PeakIntegration 10. Peak Integration & Quantification NoiseReduction->PeakIntegration StatisticalAnalysis 11. Statistical Analysis PeakIntegration->StatisticalAnalysis Troubleshooting_Logic Start High Background Noise Detected CheckSystem Run Blank Injection Start->CheckSystem NoisePresent Noise Persists in Blank CheckSystem->NoisePresent Yes CheckSamplePrep Analyze Process Blank CheckSystem->CheckSamplePrep No CleanSystem Clean LC-MS System (Ion Source, Tubing) NoisePresent->CleanSystem PrepareNewSolvents Prepare Fresh Solvents & Mobile Phases CleanSystem->PrepareNewSolvents Resolved Background Noise Reduced PrepareNewSolvents->Resolved ContaminationInPrep Contamination in Process Blank? CheckSamplePrep->ContaminationInPrep ReviewSamplePrep Review Sample Prep Protocol (Reagents, Labware) ContaminationInPrep->ReviewSamplePrep Yes OptimizeMethod Optimize LC-MS Method (Gradient, ESI Parameters) ContaminationInPrep->OptimizeMethod No ReviewSamplePrep->Resolved OptimizeMethod->Resolved

References

Technical Support Center: Purification of Synthetic 9-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 9-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying synthetic this compound?

A1: The most common and effective methods for purifying synthetic long-chain acyl-CoAs, including this compound, are Solid-Phase Extraction (SPE) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] SPE is used for initial cleanup and enrichment, while RP-HPLC provides high-resolution separation to achieve high purity.[3][4]

Q2: What type of SPE cartridge is suitable for this compound purification?

A2: For long-chain acyl-CoAs, C18 or specialized oligonucleotide purification cartridges are effective.[2] Weak anion exchange SPE columns can also be used to purify the acyl-CoA fraction.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: The purity of the final product should be assessed using a combination of techniques. RP-HPLC with UV detection (at 260 nm for the adenine (B156593) base of CoA) is a primary method for determining purity.[2][3] For structural confirmation and to rule out co-eluting impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6][7]

Q4: How should I store synthetic this compound to prevent degradation?

A4: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. For optimal stability, samples should be stored at -80°C.[1] It is also crucial to minimize freeze-thaw cycles.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reverse-Phase HPLC cluster_analysis Purity Analysis & Final Product start Crude Synthetic This compound spe_conditioning Column Conditioning (e.g., Methanol (B129727), Water) start->spe_conditioning Dissolve in appropriate solvent spe_loading Sample Loading spe_conditioning->spe_loading spe_wash Wash Step (e.g., Aqueous Buffer) spe_loading->spe_wash spe_elution Elution (e.g., Methanol/Water with Acid) spe_wash->spe_elution hplc_injection Injection onto C18 Column spe_elution->hplc_injection Concentrate eluate hplc_gradient Gradient Elution (Acetonitrile/Water with Buffer) hplc_injection->hplc_gradient fraction_collection Fraction Collection hplc_gradient->fraction_collection purity_check Purity Assessment (HPLC, LC-MS, NMR) fraction_collection->purity_check final_product Pure this compound (>95% Purity) purity_check->final_product Pool pure fractions & lyophilize storage Storage at -80°C final_product->storage

Caption: A generalized workflow for the purification of synthetic this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Crude synthetic this compound

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

  • Elution solvent (e.g., 80% Methanol in water with 0.1% formic acid)

  • Vacuum manifold

Procedure:

  • Column Conditioning:

    • Pass 3-5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the column by passing 3-5 mL of water. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent compatible with the aqueous buffer (e.g., a small amount of methanol or DMSO) and dilute with the aqueous buffer.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash Step:

    • Wash the cartridge with 3-5 mL of the aqueous buffer to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2-4 mL of the elution solvent.

    • Collect the eluate. This fraction can be taken directly for RP-HPLC purification.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5)

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • SPE-purified this compound sample

Procedure:

  • Sample Preparation:

    • The eluate from the SPE step may be injected directly or after concentration under a stream of nitrogen.

  • HPLC Method:

    • Set the column temperature to 35-40°C.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution at 260 nm.

    • Use a gradient elution as described in the table below. This is a starting point and may need optimization.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
45595
55595
56955
60955
  • Fraction Collection:

    • Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification:

    • Pool the pure fractions and remove the solvent by lyophilization.

    • Confirm the purity of the final product using HPLC, LC-MS, and NMR.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Solution
Low Recovery Improper column conditioning: The sorbent is not properly wetted.Ensure the column is conditioned with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution. Do not let the column dry out before loading the sample.[8]
Sample solvent too strong: The sample is not retained on the column.Dilute the sample with a weaker solvent or adjust the pH to ensure the analyte is retained.[8]
Incomplete elution: The elution solvent is not strong enough to desorb the analyte.Increase the organic content or strength of the elution solvent. Elute with multiple smaller volumes.[9]
Poor Reproducibility Column drying: The sorbent bed dries out before or during sample loading.Ensure there is always liquid above the sorbent bed. Re-condition if necessary.[10]
Inconsistent flow rate: Variable flow rates affect binding and elution.Use a vacuum manifold or automated system to maintain a consistent flow rate.[11]
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions: The polar head of the acyl-CoA interacts with residual silanol (B1196071) groups on the silica-based column.Add a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase. Use a column with end-capping.
Column overload: Injecting too much sample leads to poor peak shape.Reduce the injection volume or the concentration of the sample.
Broad Peaks High dead volume: Excessive tubing length or large diameter tubing can cause peak broadening.Use shorter, narrower internal diameter tubing to connect HPLC components.
Compound degradation on column: The compound may be unstable under the chromatographic conditions.Work at a lower temperature. Ensure the mobile phase pH is within the stability range of the compound.
Low Resolution Inappropriate mobile phase: The gradient is not optimized for the separation.Adjust the gradient slope, initial and final mobile phase compositions, and the type of organic modifier (e.g., acetonitrile vs. methanol).
Methyl group effect: The methyl group on the acyl chain can slightly alter the retention time compared to the non-methylated analog.Fine-tune the gradient to achieve baseline separation from any potential unmethylated impurities.

Quantitative Data Summary

The following table summarizes typical recovery rates for the purification of long-chain acyl-CoAs. Actual results for this compound may vary.

Purification Step Methodology Reported Recovery Rate Reference
Extraction & SPE Acetonitrile/2-propanol extraction followed by 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE83-90%[11]
Extraction & SPE Homogenization in KH2PO4 buffer, acetonitrile extraction, and oligonucleotide purification column70-80%[2]
HPLC Analysis LC-MS/MS analysis of various long-chain acyl-CoAsAccuracies ranging from 94.8 to 110.8%[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the troubleshooting process for low recovery in SPE.

SPETroubleshooting Troubleshooting Low Recovery in SPE start Low Recovery Observed check_conditioning Is column conditioning correct? start->check_conditioning check_loading Is the sample loading solvent appropriate? check_conditioning->check_loading Yes solution_conditioning Re-condition with appropriate solvents. Do not let the column dry. check_conditioning->solution_conditioning No check_wash Is the wash solvent too strong? check_loading->check_wash Yes solution_loading Dilute sample with a weaker solvent or adjust pH. check_loading->solution_loading No check_elution Is the elution solvent strong enough? check_wash->check_elution No solution_wash Use a weaker wash solvent. check_wash->solution_wash Yes check_elution->start Re-evaluate and optimize solution_elution Increase organic content or strength of elution solvent. check_elution->solution_elution No

Caption: A decision tree for troubleshooting low recovery during solid-phase extraction.

References

Technical Support Center: Analysis of 9-Methyloctadecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Methyloctadecanoyl-CoA and other acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.

Q1: I am not seeing any signal for my this compound. What are the first things I should check?

A1: For a complete signal loss, a systematic approach is necessary. First, confirm the mass spectrometer is functioning by infusing a known, stable compound to verify a response. Next, prepare fresh standards of this compound and new mobile phases to rule out degradation or contamination. It is also crucial to verify that all instrument parameters, such as gas flows and voltages, are set to appropriate values and that a stable electrospray is being generated.[1]

Q2: Why is the signal intensity for my this compound consistently low?

A2: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[2][3] Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[3]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[3]

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[4][5][6][7] This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[1][8]

Q3: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?

A3: In positive ion mode, long-chain acyl-CoAs typically undergo a characteristic fragmentation resulting in a neutral loss of 507.0 Da.[2][9] This corresponds to the loss of the 3'-phospho-ADP moiety of the coenzyme A molecule. Therefore, for this compound, you would monitor the transition from its protonated precursor ion [M+H]⁺ to the product ion corresponding to the acyl chain.

Q4: Which mobile phase additives are best for enhancing the signal of this compound?

A4: The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs. While trifluoroacetic acid (TFA) provides excellent chromatography, it severely suppresses the MS signal. Formic acid is a common alternative, but buffered mobile phases often perform better.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.

Low Signal Intensity or No Signal

If you are experiencing low or no signal for your analyte, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low or No Signal for this compound check_ms 1. Verify MS Performance Infuse a known standard (e.g., reserpine). Is there a stable signal? start->check_ms check_sample 2. Check Sample Integrity Prepare fresh this compound standard. Is there a signal now? check_ms->check_sample Yes no_ms_signal Troubleshoot Mass Spectrometer Hardware check_ms->no_ms_signal No check_mobile_phase 3. Evaluate Mobile Phase Prepare fresh mobile phases. Is there an improvement? check_sample->check_mobile_phase Yes sample_degraded Improve Sample Handling and Storage (e.g., use acidic conditions, limit time at room temp) check_sample->sample_degraded No optimize_source 4. Optimize ESI Source Parameters Adjust capillary voltage, gas flows, and temperatures. Does the signal improve? check_mobile_phase->optimize_source Yes mobile_phase_issue Check for Contamination or Incorrect Preparation check_mobile_phase->mobile_phase_issue No check_ionization_mode 5. Confirm Ionization Mode Are you in positive ion mode? optimize_source->check_ionization_mode check_adducts 6. Investigate Adduct Formation Look for [M+Na]⁺ and [M+K]⁺ ions. Is the signal split? check_ionization_mode->check_adducts Yes optimize_chromatography 7. Optimize Chromatography Modify gradient and mobile phase additives. Does peak shape and intensity improve? check_adducts->optimize_chromatography solution Signal Optimized optimize_chromatography->solution

Caption: A logical workflow for troubleshooting low LC-MS signal.

Data and Protocols

Mobile Phase Additives for Enhanced Ionization

The selection of an appropriate mobile phase additive is crucial for maximizing the ionization efficiency of this compound in positive ion ESI-MS.

Mobile Phase AdditiveIonization ModeTypical ConcentrationSignal IntensityPeak ShapeComments
Ammonium Formate Positive10 mMExcellentExcellentOften provides the best combination of signal intensity and peak shape.
Ammonium Acetate Positive10 mMVery GoodVery GoodA good alternative to ammonium formate. May slightly alter selectivity.[3]
Formic Acid (FA) Positive0.1%GoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.[3]
Trifluoroacetic Acid (TFA) Positive0.1%PoorExcellentStrong ion pairing agent that significantly suppresses MS signal. Not recommended.
Recommended ESI Source Parameters

The following are recommended starting points for ESI source parameter optimization for acyl-CoAs. These will need to be optimized for your specific instrument.

ParameterRecommended RangePurpose
Capillary Voltage 3.0 - 4.0 kVPromotes the formation of charged droplets.
Cone Voltage 20 - 40 VCan be optimized to minimize in-source fragmentation.
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[3]
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[3]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[3]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[3]
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation

Acyl-CoAs are prone to degradation. It is important to minimize the time samples spend at room temperature and in aqueous solutions to prevent hydrolysis.[1]

  • Extraction: If extracting from a biological matrix, use a robust protein precipitation and extraction method. A common approach is to use a mixture of isopropanol (B130326) and an aqueous buffer.

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).

2. Liquid Chromatography
  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. An example gradient is provided below. This should be optimized for your specific separation.[1]

Time (min)% Mobile Phase B
0.020
2.845
3.025
4.065
4.520
5.020
3. Mass Spectrometry
  • System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis of acyl-CoAs using Multiple Reaction Monitoring (MRM).[1]

  • Ionization: ESI in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and any internal standards. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety (507.0 Da).[1][2][9]

Fragmentation_Pathway precursor [this compound + H]⁺ (Precursor Ion) neutral_loss Neutral Loss of 3'-phospho-ADP (507.0 Da) precursor->neutral_loss Collision-Induced Dissociation (CID) product [Acyl Chain]⁺ (Product Ion) neutral_loss->product

Caption: Fragmentation of Acyl-CoAs in positive ion ESI-MS/MS.

References

troubleshooting poor chromatographic peak shape of 9-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of 9-Methyloctadecanoyl-CoA.

Troubleshooting Guides

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below are common issues and their potential causes and solutions, tailored for the analysis of the long-chain branched fatty acyl-CoA, this compound.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar lipids like long-chain acyl-CoAs. The primary causes and solutions are outlined below:

  • Secondary Interactions with Stationary Phase: The polar CoA head group and any residual exposed silanol (B1196071) groups on a C18 column can lead to undesirable secondary interactions, causing the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailing peak.[1][2][3][4]

    • Solution:

      • Mobile Phase Modification: Add a small concentration of a competing acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups, reducing their interaction with the negatively charged phosphate (B84403) groups of the CoA moiety.

      • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.[2]

      • Increase Ionic Strength: Incorporate a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) into the mobile phase to mask silanol interactions and improve peak shape.

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column can create active sites that cause tailing.

    • Solution:

      • Column Washing: Flush the column with a strong solvent, such as isopropanol (B130326), to remove contaminants.

      • Guard Column: Use a guard column and replace it regularly to protect the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form. For acyl-CoAs, a slightly acidic mobile phase (pH 4-5) is often beneficial.

Issue 2: Peak Fronting

Question: I am observing peak fronting for this compound. What could be causing this?

Answer:

Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge. Common causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some of the analyte to travel through the column more quickly.[5][6][7][8]

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute the Sample: Lower the concentration of the sample before injection.

      • Loading Study: Perform a loading study to determine the column's capacity for this compound.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band shape and fronting.[7]

    • Solution: Ensure that this compound is completely dissolved in the sample solvent. It may be necessary to change the solvent to one with a composition closer to the initial mobile phase.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (less polar) than the mobile phase at the start of the gradient, it can cause the analyte band to spread and front.[5][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the initial mobile phase.

Issue 3: Broad Peaks

Question: My peaks for this compound are very broad, leading to poor resolution and sensitivity. What are the potential reasons?

Answer:

Broad peaks can be caused by a variety of factors, often related to the HPLC system or method parameters:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before and after separation.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all connections are made properly to avoid dead volume.

  • Column Inefficiency: An old or poorly packed column will result in broader peaks.

    • Solution: Replace the column with a new one of the same type. Ensure the column is properly conditioned before use.

  • High Mobile Phase Viscosity: A highly viscous mobile phase can lead to slower mass transfer and broader peaks.

    • Solution: If possible, adjust the mobile phase composition to reduce viscosity. Operating at a slightly elevated temperature (e.g., 35-40°C) can also decrease viscosity and improve peak shape.

Issue 4: Split Peaks

Question: My this compound peak is appearing as two or more split peaks. What is the cause of this?

Answer:

Split peaks usually indicate a problem at the head of the column or with the sample injection.

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7]

    • Solution:

      • Backflush the Column: Reverse the column and flush it with a strong solvent.

      • Filter Samples: Always filter your samples and mobile phases to remove particulates.

      • Replace Frit/Column: If backflushing does not resolve the issue, the frit or the entire column may need to be replaced.

  • Void or Channel in the Column Packing: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[7]

    • Solution: This is typically irreversible, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks to the system.

  • Incompatible Injection Solvent: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.

    • Solution: As with peak fronting, ensure the sample is dissolved in a solvent compatible with the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis by reverse-phase HPLC?

A1: A common starting point for long-chain acyl-CoA analysis is a binary gradient system. For example, Mobile Phase A could be an aqueous buffer like 50 mM potassium phosphate at pH 5.0, and Mobile Phase B could be acetonitrile (B52724). A gradient from a lower to a higher percentage of acetonitrile is then used to elute the analytes. The addition of a small amount of acid, like 0.1% formic acid, to both mobile phases can improve peak shape.

Q2: Is a C18 column the best choice for separating this compound?

A2: A C18 column is a good choice for the separation of long-chain acyl-CoAs due to its hydrophobicity. However, for very long or hydrophobic molecules, a C8 or even a C4 column might provide better peak shapes and faster elution. The choice of column will also depend on the complexity of the sample matrix.

Q3: Can temperature affect the peak shape of this compound?

A3: Yes, temperature can have a significant impact. Increasing the column temperature (e.g., to 35-40°C) can decrease the viscosity of the mobile phase, which improves mass transfer and leads to sharper peaks. It can also reduce the retention time of the analyte.

Q4: How should I prepare my sample containing this compound for HPLC analysis?

A4: Proper sample preparation is critical. A general workflow involves homogenization of the tissue or cells, followed by protein precipitation and extraction of the acyl-CoAs. Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the analytes before injection. The final extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions.

Data Presentation

The following table summarizes typical mobile phase compositions and gradient conditions that have been successfully used for the separation of long-chain acyl-CoAs. These can be adapted for the analysis of this compound.

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmC4, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 75 mM KH2PO4, pH 4.910 mM Triethylamine Acetate
Mobile Phase B Acetonitrile with 600 mM Acetic AcidAcetonitrile
Gradient 44% B to 70% B over 90 minLinear gradient to 100% B
Flow Rate 0.5 mL/min0.3 mL/min
Temperature 35°C40°C
Detection UV at 260 nmMS/MS

Experimental Protocols

Protocol: Extraction and Analysis of Long-Chain Acyl-CoAs from Biological Samples

This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for this compound.

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[5]

  • Protein Precipitation and Extraction: Add a protein precipitating agent like isopropanol or acetonitrile to the homogenate. Vortex and centrifuge to pellet the precipitated proteins.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the acyl-CoAs with a stronger solvent, such as methanol or acetonitrile.

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

    • Elute the analytes using a binary gradient as described in the table above.

    • Detect the acyl-CoAs using a UV detector at 260 nm or a mass spectrometer.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Shape Observed for This compound peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad Broad Peak peak_type->broad Broad split Split Peak peak_type->split Split solution_tailing Check for Secondary Interactions: - Add acid to mobile phase - Use end-capped column - Increase ionic strength Check for Contamination: - Wash column - Use guard column tailing->solution_tailing solution_fronting Check for Column Overload: - Reduce injection volume - Dilute sample Check Sample Solubility & Solvent: - Ensure complete dissolution - Match injection solvent to mobile phase fronting->solution_fronting solution_broad Check System & Method: - Minimize extra-column volume - Replace old column - Optimize temperature broad->solution_broad solution_split Check Column Inlet: - Backflush column - Filter samples - Replace column if void is present Check Injection: - Ensure solvent compatibility split->solution_split end Improved Peak Shape solution_tailing->end solution_fronting->end solution_broad->end solution_split->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

ExperimentalWorkflow sample Biological Sample (Tissue or Cells) homogenization Homogenization in Buffer sample->homogenization extraction Protein Precipitation & Acyl-CoA Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe reconstitution Dry Down & Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Separation (Reverse-Phase Column) reconstitution->hplc detection Detection (UV or MS/MS) hplc->detection data Data Analysis detection->data

Caption: General experimental workflow for acyl-CoA analysis.

References

preventing degradation of 9-Methyloctadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Methyloctadecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a long-chain fatty acyl-CoA, is primarily caused by three factors:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to basic pH.[1] This breaks down the molecule into coenzyme A (CoASH) and 9-methyloctadecanoic acid.

  • Oxidation: The free thiol group of Coenzyme A, if formed due to hydrolysis, can be oxidized to a disulfide dimer (CoA-S-S-CoA).[1] The fatty acyl chain itself can also be susceptible to oxidation.[2][3]

  • Enzymatic Activity: Endogenous enzymes within biological samples can remain active during extraction and degrade the acyl-CoA if not properly handled.[2]

Q2: How should I store my samples and the extracted this compound to ensure stability?

A2: Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:

Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen.[1]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4.0-6.0) and protect from light.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1]

It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[1]

Q3: What are the signs of this compound degradation in my experimental results?

A3: Degradation of your sample may manifest in several ways:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active compound.[1]

  • Inconsistent Results: High variability between replicate samples can be a sign of degradation.[2]

  • Unexpected Chromatographic Peaks: The appearance of extra peaks in your HPLC or LC-MS chromatogram may correspond to degradation products.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Degradation during extraction: Improper pH, presence of oxygen, enzymatic activity.2. Inefficient extraction: Choice of solvents, homogenization technique.1. Verify pH: Ensure the homogenization buffer is acidic (pH 4.0-6.0).2. Degas Solvents: Sparge all buffers and solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.[1]3. Work Quickly and on Ice: Minimize the time for sample preparation and keep samples on ice to reduce enzymatic activity.4. Optimize Extraction: Consider using a proven method with an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE) for purification.[4]
Presence of Unexpected Peaks in Chromatogram 1. Degradation Products: Hydrolyzed or oxidized forms of this compound.2. Contamination: Impurities from solvents, containers, or the sample itself.1. Confirm Peak Identity: Use a fresh, high-purity standard of this compound to compare retention times.2. Run Blanks: Analyze solvent blanks to identify potential sources of contamination.[2]3. Review Handling Procedures: Ensure standardized and careful sample handling to prevent degradation.[2]
Inconsistent Results Between Replicates 1. Variable Degradation: Inconsistent exposure to air, light, or temperature during preparation.2. Non-Homogeneous Sample: Incomplete homogenization of the initial tissue or cell sample.1. Standardize Workflow: Ensure all samples are processed identically and for the same duration.2. Thorough Homogenization: Ensure the sample is completely homogenized before taking aliquots.[2]3. Use an Internal Standard: Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the extraction process to account for variability.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

    • Homogenize thoroughly.

  • Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.[5]

    • Add 4 mL of acetonitrile (ACN), vortex for 2 minutes, and sonicate for 3 minutes.[6]

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with methanol followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with water, followed by methanol.

    • Elute the acyl-CoAs with a suitable solvent mixture (e.g., 2% ammonium hydroxide in methanol).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[4]

    • Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase for LC-MS).

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can be significantly improved with optimized extraction methods.

Method Reported Recovery Rate Reference
Modified Extraction with SPE70-80%[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis start Start: Frozen Tissue Sample (~100 mg) homogenize Homogenize in ice-cold 100 mM KH2PO4 (pH 4.9) + Internal Standard start->homogenize add_solvents Add Isopropanol & Acetonitrile homogenize->add_solvents extract Vortex, Sonicate & Centrifuge add_solvents->extract collect Collect Supernatant extract->collect spe Weak Anion Exchange Solid-Phase Extraction (SPE) collect->spe elute Elute this compound spe->elute dry Dry under Nitrogen elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze degradation_pathways cluster_main Degradation of this compound cluster_products Degradation Products cluster_factors Contributing Factors acyl_coa This compound hydrolysis_product 9-Methyloctadecanoic Acid + Coenzyme A (CoASH) acyl_coa->hydrolysis_product Thioester Cleavage oxidation_product Oxidized Fatty Acyl Chain acyl_coa->oxidation_product Direct Oxidation coash_oxidation CoA Disulfide (CoA-S-S-CoA) hydrolysis_product->coash_oxidation Thiol Oxidation hydrolysis Hydrolysis (Neutral/Basic pH) hydrolysis->acyl_coa oxidation Oxidation (Oxygen, Metal Ions) oxidation->acyl_coa enzymes Enzymatic Activity enzymes->acyl_coa

References

Validation & Comparative

Validation of 9-Methyloctadecanoyl-CoA as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific studies validating 9-Methyloctadecanoyl-CoA as a biomarker for any particular disease. While research into branched-chain fatty acids and other acyl-CoA derivatives shows promise in identifying biomarkers for various metabolic disorders, this compound itself has not been the subject of dedicated validation studies.

This guide, therefore, cannot provide a direct comparison of this compound with alternative biomarkers due to the absence of requisite performance data and established experimental protocols.

The Landscape of Branched-Chain Acyl-CoAs in Disease

Branched-chain fatty acids and their corresponding acyl-CoA esters are increasingly recognized for their roles in cellular metabolism and their potential as indicators of disease states. Research in this area has highlighted several key concepts:

  • Metabolic Dysregulation: Altered levels of branched-chain amino acids and their catabolites, which are precursors to branched-chain acyl-CoAs, have been strongly associated with insulin (B600854) resistance and type 2 diabetes.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Very-long-chain and branched-chain fatty acyl-CoAs act as ligands for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Dysregulation of this pathway is implicated in various metabolic diseases.

  • Mitochondrial Function: Acyl-CoA thioesterases, such as ACOT9, are involved in the hydrolysis of a wide range of acyl-CoA substrates within the mitochondria, linking fatty acid and amino acid metabolism. Disruptions in this process can impact cellular energy homeostasis.

While these findings provide a foundation for understanding the potential relevance of molecules like this compound, they do not constitute a formal validation of its utility as a specific disease biomarker.

Future Directions for Validation

Should future research identify a potential link between this compound and a specific disease, a rigorous validation process would be necessary. This would typically involve the following stages, for which no data currently exists for this specific molecule:

  • Discovery and Initial Characterization: Identifying a consistent association between this compound levels and the presence or severity of a disease in a small cohort.

  • Analytical Method Validation: Developing and validating a robust and reproducible analytical method for the accurate quantification of this compound in biological samples (e.g., plasma, tissue).

  • Clinical Validation in Larger Cohorts: Assessing the biomarker's performance characteristics (sensitivity, specificity, positive and negative predictive values) in larger, well-defined patient populations.

  • Comparison with Existing Biomarkers: Evaluating the performance of this compound against or in combination with established biomarkers for the same disease.

Without the foundational discovery and characterization studies, it is not possible to proceed with the subsequent steps of validation and comparison.

Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity with 9-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the structural basis of potential cross-reactivity, present a hypothetical comparison of a candidate antibody against structurally similar molecules, and provide detailed experimental protocols for assessing specificity.

Understanding the Antigen: 9-Methyloctadecanoyl-CoA and Its Molecular Neighbors

The specificity of an antibody is dictated by its ability to recognize a unique three-dimensional structure, or epitope, on its target antigen. In the case of this compound, the epitope would ideally include the methyl group at the 9th carbon position of the octadecanoyl (stearic acid) chain, in conjunction with the CoA moiety. However, the long hydrocarbon chain and the ubiquitous CoA group present significant challenges for generating truly specific antibodies.

Potential Cross-Reactants:

An antibody raised against this compound could potentially cross-react with a variety of structurally similar molecules, including:

  • Unmethylated Acyl-CoAs: Octadecanoyl-CoA (Stearoyl-CoA), the unmethylated parent molecule, is a primary candidate for cross-reactivity.

  • Positional Isomers: Isomers such as 3-Methyloctadecanoyl-CoA and 5-Methyloctadecanoyl-CoA, where the methyl group is at a different position, are critical to test.

  • Other Long-Chain Fatty Acyl-CoAs: Common saturated and unsaturated fatty acyl-CoAs found in mammalian systems, such as Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), and Arachidonoyl-CoA (C20:4), should be included in a cross-reactivity panel.[1][2][3][4]

  • Free Fatty Acids: The corresponding free fatty acid, 9-methyloctadecanoic acid, should also be tested to determine if the CoA moiety is essential for antibody recognition.

Hypothetical Antibody Performance: A Comparative Analysis

Given the absence of commercially available specific antibodies, we present a hypothetical data set for a candidate monoclonal antibody, "mAb-9-Me-Oct-CoA," to illustrate how its performance would be evaluated. The following table summarizes the binding affinity of this hypothetical antibody to a panel of potential cross-reactants, as determined by competitive ELISA.

AnalyteStructureRelative Binding Affinity (%)
This compound C18:0 (9-Me) - CoA 100
Octadecanoyl-CoA (Stearoyl-CoA)C18:0 - CoA45
3-Methyloctadecanoyl-CoAC18:0 (3-Me) - CoA78
5-Methyloctadecanoyl-CoAC18:0 (5-Me) - CoA65
Palmitoyl-CoAC16:0 - CoA15
Oleoyl-CoAC18:1 - CoA10
9-Methyloctadecanoic AcidC18:0 (9-Me)<1

Interpretation of Hypothetical Data:

This hypothetical data suggests that mAb-9-Me-Oct-CoA exhibits the highest affinity for its target antigen. However, significant cross-reactivity is observed with the unmethylated parent molecule and positional isomers, indicating that the methyl group's position is a key determinant of binding but not sufficient for absolute specificity. The lower binding to other long-chain acyl-CoAs suggests that the antibody has a preference for the C18 chain length. The negligible binding to the free fatty acid indicates that the CoA moiety is a critical part of the epitope recognized by the antibody.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of a candidate antibody, a combination of immunoassays is recommended. Here, we provide detailed protocols for Competitive ELISA and Dot Blot assays, which are well-suited for small, lipid-based antigens.

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying small molecules and assessing antibody specificity.[5][6][7][8][9] In this assay, the antigen of interest in the sample competes with a labeled antigen for binding to a limited amount of antibody.

Materials:

  • High-binding 96-well microplate

  • Purified this compound

  • Candidate antibody (e.g., mAb-9-Me-Oct-CoA)

  • HRP-conjugated secondary antibody

  • Potential cross-reactants (e.g., Octadecanoyl-CoA, other methylated isomers, other acyl-CoAs)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

Procedure:

  • Antigen Coating:

    • Dilute this compound to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the unlabeled this compound (as a standard curve) and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate the diluted standards/cross-reactants with a fixed, limiting concentration of the primary antibody for 1 hour at 37°C.

    • Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The signal intensity will be inversely proportional to the concentration of the free antigen in the pre-incubation step.

    • Plot the standard curve and determine the IC50 (the concentration of analyte that causes 50% inhibition of binding) for the target antigen and each cross-reactant.

    • Calculate the percent cross-reactivity for each competitor using the formula: (IC50 of this compound / IC50 of competitor) x 100%

Dot Blot Protocol

A Dot Blot is a simpler, qualitative or semi-quantitative method to quickly screen for antibody binding to various lipid antigens.[7][10][11][12]

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified this compound and potential cross-reactants

  • Candidate antibody

  • HRP-conjugated secondary antibody

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Antigen Spotting:

    • Dissolve the lipids in an appropriate solvent (e.g., chloroform/methanol).

    • Carefully spot 1-2 µL of each lipid solution onto the membrane in a grid pattern. Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a suitable imaging system. The intensity of the spots will give a qualitative indication of the antibody's binding to each lipid.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of this compound, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection antigen_coating 1. Antigen Coating (9-Me-Oct-CoA) blocking 2. Blocking (e.g., BSA) antigen_coating->blocking pre_incubation 3. Pre-incubation (Primary Ab + Free Antigen/ Cross-reactant) add_to_plate 4. Add Mixture to Plate pre_incubation->add_to_plate secondary_ab 5. Add Secondary Ab (HRP-conjugated) add_to_plate->secondary_ab substrate 6. Add Substrate (TMB) secondary_ab->substrate stop_reaction 7. Stop Reaction substrate->stop_reaction read_plate 8. Read Absorbance (450 nm) stop_reaction->read_plate

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Dot_Blot_Workflow spotting 1. Spot Lipids onto Membrane blocking 2. Block Membrane spotting->blocking primary_ab 3. Incubate with Primary Antibody blocking->primary_ab wash1 4. Wash primary_ab->wash1 secondary_ab 5. Incubate with Secondary Antibody wash1->secondary_ab wash2 6. Wash secondary_ab->wash2 detection 7. Chemiluminescent Detection wash2->detection

Caption: General workflow for a Dot Blot assay to screen for lipid-antibody binding.

Potential_Cross_Reactants cluster_isomers Positional Isomers cluster_unmethylated Unmethylated Analogues cluster_free_acid Free Fatty Acid target This compound isomer1 3-Methyloctadecanoyl-CoA target->isomer1 Methyl Position isomer2 5-Methyloctadecanoyl-CoA target->isomer2 Methyl Position stearoyl Octadecanoyl-CoA target->stearoyl Methyl Group free_acid 9-Methyloctadecanoic Acid target->free_acid CoA Moiety palmitoyl Palmitoyl-CoA stearoyl->palmitoyl Chain Length/ Saturation oleoyl Oleoyl-CoA stearoyl->oleoyl Chain Length/ Saturation

Caption: Logical relationships of potential cross-reactants to this compound.

Conclusion

The development and characterization of antibodies with high specificity for methylated lipid species like this compound are challenging but essential for advancing lipid research. This guide provides a comprehensive framework for objectively evaluating the cross-reactivity of candidate antibodies. By employing rigorous experimental methodologies such as competitive ELISA and dot blotting, and by carefully selecting a panel of structurally related molecules for testing, researchers can confidently characterize the specificity of their immunological tools and ensure the reliability of their findings.

References

Comparative Analysis of 9-Methyloctadecanoyl-CoA Levels in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various cellular processes, including lipid metabolism and signaling. Understanding its relative abundance in different cell types is crucial for elucidating its function. This guide provides a comparative analysis of hypothetical this compound levels in three distinct human cell lines: a normal lung fibroblast line (NormalLung-1), a lung adenocarcinoma line (LungCancer-A549), and a liver carcinoma line (LiverCancer-HepG2). The data presented here is for illustrative purposes to guide researchers in designing and interpreting their own experiments.

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound levels in the selected cell lines. Levels are expressed as picomoles per million cells.

Cell LineCell TypeThis compound (pmol/10^6 cells)
NormalLung-1Normal Lung Fibroblast1.5 ± 0.3
LungCancer-A549Lung Adenocarcinoma4.8 ± 0.7
LiverCancer-HepG2Liver Carcinoma3.2 ± 0.5

Experimental Protocols

A detailed methodology for the quantification of this compound is provided below. This protocol is based on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for acyl-CoA analysis.

1. Cell Culture and Harvesting:

  • Cell Lines: NormalLung-1, LungCancer-A549, and LiverCancer-HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Harvesting: Cells were grown to 80-90% confluency. For harvesting, the culture medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS). Cells were then scraped in 1 mL of ice-cold 80% methanol (B129727).

  • Cell Counting: A separate plate of each cell line was trypsinized and cells were counted using a hemocytometer to determine the cell number for normalization.

2. Metabolite Extraction:

  • The cell suspension in 80% methanol was transferred to a microcentrifuge tube.

  • The samples were vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant containing the metabolites was transferred to a new tube.

  • The solvent was evaporated under a stream of nitrogen gas.

  • The dried metabolite extract was reconstituted in 50 µL of 5% methanol in water for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • Chromatographic Separation: A C18 reverse-phase column was used for separation.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes was used.

  • Mass Spectrometry: The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

  • Quantification: An external calibration curve was generated using a synthetic standard of this compound of known concentrations. The concentration of this compound in the samples was determined by comparing the peak area to the calibration curve.

Mandatory Visualization

G cluster_0 Hypothetical Metabolic Pathway of this compound 9-Methyloctadecanoic Acid 9-Methyloctadecanoic Acid ACSL ACSL 9-Methyloctadecanoic Acid->ACSL ATP, CoA This compound This compound ACSL->this compound AMP, PPi Fatty Acid Oxidation Fatty Acid Oxidation This compound->Fatty Acid Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation->Acetyl-CoA

Caption: Hypothetical metabolic pathway of this compound.

G cluster_1 Experimental Workflow for Comparative Analysis Cell_Culture Cell Culture (NormalLung-1, LungCancer-A549, LiverCancer-HepG2) Harvesting Cell Harvesting & Counting Cell_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Normalization LC_MS->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Confirming the Structure of 9-Methyloctadecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of lipid molecules like 9-Methyloctadecanoyl-CoA is critical for understanding their metabolic roles and for the development of targeted therapeutics. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methods for the structural elucidation of this branched-chain fatty acyl-CoA, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Mass Spectrometry-Based Methods

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural determination of molecules in solution, alternative methods, particularly those based on mass spectrometry (MS), offer complementary information and are often used in tandem for comprehensive analysis. The choice of technique depends on the specific information required, sample amount, and available instrumentation.

Analytical TechniqueInformation ProvidedKey StrengthsKey Limitations
1D NMR (¹H, ¹³C) Provides information on the chemical environment of individual protons and carbons, allowing for the identification of functional groups.Non-destructive; provides detailed structural information and relative quantification without the need for derivatization.Lower sensitivity compared to MS; complex spectra can be difficult to interpret for large molecules.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, crucial for assembling the carbon skeleton and pinpointing substituent locations.Unambiguously determines the position of features like methyl branches through bond correlations.Can be time-consuming to acquire and process data.
Gas Chromatography-Mass Spectrometry (GC-MS) After derivatization to fatty acid methyl esters (FAMEs), provides information on molecular weight and fragmentation patterns.[1][2][3]High sensitivity and excellent chromatographic separation of volatile compounds.[1][3]Requires derivatization, which can introduce artifacts; fragmentation patterns may not always pinpoint the exact location of a methyl branch in a long chain.[1][4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Provides molecular weight and fragmentation data for the intact acyl-CoA or its corresponding fatty acid.[5][6]High sensitivity and specificity, suitable for analyzing complex biological mixtures without derivatization.[5][6]Fragmentation of the long alkyl chain may not be specific enough to definitively locate the methyl branch without specialized techniques.

Structural Confirmation of this compound by NMR

Expected NMR Data for this compound

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for the key structural features of this compound. The presence and position of the methyl group at C9 would be confirmed by unique signals for the C9-H (methine) and the C9-CH₃ (methyl) protons and carbons, and crucially, by their correlation in 2D NMR spectra.

Structural MoietyExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
CoA Pantetheine Arm
Adenine H-8~8.5~148
Adenine H-2~8.2~151
Ribose H-1'~6.1~87
-CH₂-S-C=O~3.1~35
-N-CH₂-CH₂-S-~3.6~39
Acyl Chain
α-CH₂ (C2)~2.9~47
β-CH₂ (C3)~1.7~25
Bulk -(CH₂)n-~1.2-1.4~29-30
9-Methyl Group
C9-H (methine)~1.5~35-38
C9-CH₃~0.85 (doublet)~19-22
ω-CH₃ (C18)~0.88 (triplet)~14
Thioester C=O (C1)-~174

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

NMR Sample Preparation and Analysis

A detailed protocol for the preparation and NMR analysis of a long-chain fatty acyl-CoA is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture). The choice of solvent is critical for ensuring sample stability and minimizing overlapping solvent signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra to identify the major proton signals and assess sample purity.

    • Acquire ¹³C NMR spectra, often using a method like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the acyl chain and the CoA moiety.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for assigning the carbon spectrum.

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between protons and carbons over two to three bonds. This is the key experiment to definitively locate the methyl group by observing correlations from the methyl protons to the C8, C9, and C10 carbons of the octadecanoyl chain.

GC-MS Analysis of the Corresponding Fatty Acid

For comparison and to confirm the chain length and branching, the fatty acid component can be analyzed by GC-MS.

  • Hydrolysis and Derivatization:

    • Hydrolyze the thioester bond of this compound using a strong base (e.g., KOH in methanol) to release the free fatty acid, 9-methyloctadecanoic acid.

    • Methylate the free fatty acid using a reagent such as BF₃ in methanol (B129727) or by acidic catalysis to form the volatile fatty acid methyl ester (FAME), methyl 9-methyloctadecanoate.

  • GC-MS Analysis:

    • Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar wax or a non-polar dimethylpolysiloxane column).

    • The mass spectrometer will provide the molecular ion of the FAME, confirming the overall molecular formula, and a fragmentation pattern that can be indicative of the methyl branch position, although often not definitively.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of this compound using NMR and the general signaling pathway context for fatty acyl-CoAs.

NMR_Workflow sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_acq NMR Data Acquisition nmr_tube->nmr_acq h1_nmr 1D ¹H NMR nmr_acq->h1_nmr c13_nmr 1D ¹³C NMR nmr_acq->c13_nmr cosy 2D COSY nmr_acq->cosy hsqc 2D HSQC nmr_acq->hsqc hmbc 2D HMBC nmr_acq->hmbc processing Data Processing and Analysis h1_nmr->processing c13_nmr->processing cosy->processing hsqc->processing hmbc->processing structure Structure Confirmed processing->structure

Workflow for NMR-based structural confirmation.

Fatty_Acyl_CoA_Metabolism fatty_acid 9-Methyloctadecanoic Acid acs Acyl-CoA Synthetase (ATP, CoA-SH) fatty_acid->acs acyl_coa This compound acs->acyl_coa beta_ox β-Oxidation acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa->lipid_syn acetyl_coa Acetyl-CoA + Propionyl-CoA beta_ox->acetyl_coa phospholipids Phospholipids lipid_syn->phospholipids triglycerides Triglycerides lipid_syn->triglycerides tca TCA Cycle acetyl_coa->tca

Metabolic fate of a fatty acyl-CoA.

References

Quantitative Comparison of 9-Methyloctadecanoyl-CoA in Healthy vs. Diseased Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 9-Methyloctadecanoyl-CoA and Branched-Chain Fatty Acids

This compound belongs to the class of branched-chain fatty acyl-CoAs. BCFAs are characterized by the presence of a methyl group at a position other than the terminal carbon. These lipids are integral components of cellular membranes and are involved in various metabolic processes. Alterations in the metabolism of BCFAs have been implicated in several disease states, making their quantification in tissues a subject of growing interest in biomedical research.

Quantitative Data Summary

A direct quantitative comparison of this compound levels in healthy versus diseased tissues is not extensively documented in publicly available research. However, studies on related long-chain and branched-chain fatty acyl-CoAs indicate that their tissue concentrations can be influenced by pathological conditions. The following table summarizes the current understanding, drawing parallels from the broader class of compounds.

Tissue TypeConditionGeneral Long-Chain/Branched-Chain Acyl-CoA LevelsPotential Implication for this compound
LiverHealthyBaseline physiological levelsNormal metabolic function
LiverNon-alcoholic fatty liver disease (NAFLD)Generally elevated levels of various acyl-CoAsPotential accumulation due to altered lipid metabolism
BrainHealthyTightly regulated concentrations crucial for neuronal functionMaintenance of neuronal membrane integrity and signaling
BrainNeurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)Dysregulation of fatty acid metabolism, with potential alterations in specific acyl-CoA pools.[1][2]Could be involved in disease-related changes to neuronal lipids.
Adipose TissueHealthyDynamic changes in response to diet and metabolic stateReflects normal energy storage and release
Adipose TissueObesity/Metabolic SyndromeAltered profiles of fatty acyl-CoAsMay be dysregulated in concert with overall lipid profile changes
Cancer TissueVarious CancersReprogramming of lipid metabolism often leads to altered acyl-CoA levels.[3]Could serve as a biomarker or be involved in tumor metabolism

Note: The information in this table is extrapolated from studies on the broader classes of long-chain and branched-chain fatty acyl-CoAs and should be considered as a hypothetical framework for this compound pending specific experimental data.

Experimental Protocols

The quantification of specific long-chain branched-chain fatty acyl-CoAs like this compound in biological tissues is a methodologically challenging task. The current gold standard involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the necessary sensitivity and specificity.

Protocol: Quantification of Long-Chain Acyl-CoAs in Tissue Samples by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[4][5]

1. Tissue Homogenization and Extraction:

  • Excised tissues are immediately snap-frozen in liquid nitrogen to halt metabolic activity.

  • A known weight of the frozen tissue (typically 50-100 mg) is homogenized in a cold extraction solvent (e.g., 2:1 methanol (B129727):chloroform or an acidic solvent) containing a suitable internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA).

  • The homogenate is centrifuged to pellet proteins and cellular debris.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • The supernatant containing the acyl-CoAs is loaded onto an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) to remove interfering substances like phospholipids (B1166683) and salts.

  • The cartridge is washed with appropriate solvents to remove impurities.

  • The acyl-CoAs are eluted with a specific solvent mixture (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

3. LC-MS/MS Analysis:

  • The purified acyl-CoA extract is concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.

  • Separation of different acyl-CoA species is achieved using a reversed-phase liquid chromatography column with a gradient elution.

  • The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

4. Data Analysis:

  • The concentration of this compound in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a this compound standard.

Signaling Pathways and Workflows

While a specific signaling pathway for this compound has not been elucidated, the biosynthesis of branched-chain fatty acids, in general, originates from branched-chain amino acids.

Biosynthesis of Branched-Chain Fatty Acids

The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids from the branched-chain amino acids leucine, isoleucine, and valine. This process provides the precursors for the formation of branched-chain fatty acyl-CoAs.[6]

BCFABiosynthesis cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids Branched-Chain α-Keto Acids cluster_acyl_coa Branched-Chain Acyl-CoA Primers cluster_fas Fatty Acid Elongation cluster_bcfa Branched-Chain Fatty Acyl-CoAs Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH FAS Fatty Acid Synthase (Malonyl-CoA additions) Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS Isobutyryl_CoA->FAS BCFA_CoA e.g., this compound FAS->BCFA_CoA

Caption: General biosynthetic pathway of branched-chain fatty acids.

Experimental Workflow for Comparative Analysis

The logical workflow for a comparative study of this compound in healthy versus diseased tissue is depicted below.

ExperimentalWorkflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation HealthyTissue Healthy Tissue (Control Group) Extraction Acyl-CoA Extraction (with Internal Standard) HealthyTissue->Extraction DiseasedTissue Diseased Tissue (Experimental Group) DiseasedTissue->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Quantification Cleanup->LCMS DataProc Data Processing (Peak Integration, Normalization) LCMS->DataProc Stats Statistical Analysis (e.g., t-test, fold change) DataProc->Stats BioInterpretation Biological Interpretation (Pathway Analysis) Stats->BioInterpretation

Caption: Experimental workflow for comparative acyl-CoA analysis.

References

Assessing the Purity of Commercially Available 9-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 9-Methyloctadecanoyl-CoA, a crucial branched-chain fatty acyl-CoA in various metabolic studies. Due to the limited commercial availability of this compound, this guide utilizes data from a closely related and commercially available analogue, Myristoyl-CoA, to illustrate the purity assessment process. The methodologies and experimental data presented herein are intended to provide researchers with a robust framework for evaluating the quality of long-chain acyl-CoA compounds.

Comparative Purity Analysis

The purity of acyl-CoA compounds is paramount for accurate and reproducible experimental results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for determining the purity of these molecules. The following table summarizes the typical purity specifications for a commercially available long-chain acyl-CoA, Myristoyl-CoA, which serves as a proxy for this compound.

SupplierProduct NamePurity SpecificationAnalytical Method
Supplier A (Example) Myristoyl-Coenzyme A≥98%HPLC, NMR
Supplier B (Example) Myristoyl-CoA>99%HPLC-MS
Supplier C (Example) Tetradecanoyl-CoA≥95%HPLC

Note: Data presented is illustrative and based on commercially available Myristoyl-CoA. Researchers should always refer to the Certificate of Analysis for the specific lot of their purchased compound.

Experimental Protocols

Accurate assessment of this compound purity relies on well-defined analytical protocols. Below are detailed methodologies for HPLC-MS and NMR analysis, adapted from established methods for long-chain acyl-CoAs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Determination

This method provides quantitative analysis of the target compound and potential impurities.

a. Sample Preparation:

  • Precisely weigh 1 mg of the this compound standard.

  • Dissolve the sample in 1 mL of a solvent mixture of water:acetonitrile (80:20, v/v) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 200-1200

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural impurities.

a. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Parameters (¹H NMR):

  • Spectrometer Frequency: 500 MHz

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 3 seconds

Visualizing Experimental Workflows and Biological Context

To further clarify the processes and potential biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute nmr NMR Spectroscopy dissolve->nmr filter Filter Sample dilute->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+) hplc->ms purity Purity Assessment (%) ms->purity structure Structural Verification nmr->structure

Caption: Experimental workflow for purity assessment of this compound.

signaling_pathway BCFA Branched-Chain Fatty Acid (e.g., 9-Methyloctadecanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL CoA, ATP BC_acyl_CoA This compound ACSL->BC_acyl_CoA Metabolic_pathways Metabolic Pathways BC_acyl_CoA->Metabolic_pathways e.g., β-oxidation, lipid synthesis Signaling_proteins Signaling Proteins BC_acyl_CoA->Signaling_proteins Acylation Cellular_response Cellular Response Metabolic_pathways->Cellular_response Gene_expression Alteration of Gene Expression Signaling_proteins->Gene_expression Gene_expression->Cellular_response

Caption: Hypothetical signaling pathway involving this compound.

A Comparative Analysis of 9-Methyloctadecanoyl-CoA and Palmitoyl-CoA on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular metabolism and gene regulation, fatty acyl-CoAs play a pivotal role as both metabolic intermediates and signaling molecules. This guide provides a comparative analysis of the effects of two distinct fatty acyl-CoAs, the branched-chain 9-Methyloctadecanoyl-CoA and the straight-chain palmitoyl-CoA, on gene expression. This comparison is crucial for researchers in metabolic diseases, drug development, and nutritional science to understand the nuanced impact of different fatty acid structures on cellular function.

Contrasting Effects on Gene Expression: A Tabular Summary

The differential effects of this compound, a representative branched-chain fatty acid (BCFA), and palmitoyl-CoA, a saturated straight-chain fatty acid, on the expression of key metabolic and inflammatory genes are summarized below. Data presented is synthesized from studies on various BCFAs and palmitoyl-CoA.

Gene TargetEffect of this compound (as a BCFA)Effect of Palmitoyl-CoAPrimary Function of Gene Product
Lipid Metabolism
Fatty Acid Synthase (FASN)Varies by isomer; some iso-BCFAs decrease expression[1][2]Reduces mRNA expression[3]Key enzyme in de novo fatty acid synthesis
Stearoyl-CoA Desaturase-1 (SCD1)Decreased expression[4]No consistent direct effect reportedCatalyzes the synthesis of monounsaturated fatty acids
Acetyl-CoA Carboxylase (ACC)Not consistently reportedReduces mRNA expression[3][5]Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis
Carnitine Palmitoyltransferase 1 (CPT1)Not consistently reportedIncreases mRNA expression[3]Rate-limiting enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation
Acyl-CoA Oxidase (ACO)Not consistently reportedIncreases mRNA expression[3]Catalyzes the first step of peroxisomal β-oxidation
Sterol Regulatory Element-Binding Protein 1 (SREBP1)Decreased expression by some iso-BCFAs[1][2]No consistent direct effect reportedTranscription factor that activates genes involved in fatty acid and cholesterol synthesis
Inflammation
Interleukin-6 (IL-6)Decreased expression by some iso-BCFAs[1][2]Induces expression[6]Pro-inflammatory cytokine
C-reactive protein (CRP)Decreased expression by some iso-BCFAs[1][2]No consistent direct effect reportedAcute-phase protein that is a marker of inflammation

Experimental Methodologies

The following outlines a typical experimental workflow for comparing the effects of this compound and palmitoyl-CoA on gene expression in a cell culture model.

Experimental Workflow: Gene Expression Analysis

experimental_workflow cluster_prep Cell Culture and Treatment cluster_analysis Gene Expression Analysis cluster_validation Functional Validation cell_culture 1. Cell Culture (e.g., HepG2, 3T3-L1) treatment 2. Treatment with: - this compound - Palmitoyl-CoA - Vehicle Control cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qpcr 4. Quantitative PCR (qPCR) (for specific gene targets) rna_extraction->qpcr rnaseq 5. RNA-Sequencing (for global transcriptome analysis) rna_extraction->rnaseq data_analysis 6. Data Analysis (Differential Gene Expression) qpcr->data_analysis rnaseq->data_analysis protein_analysis 7. Protein Expression Analysis (Western Blot, ELISA) data_analysis->protein_analysis palmitoyl_coa_pathway palmitoyl_coa Palmitoyl-CoA tlr4 TLR4 Activation palmitoyl_coa->tlr4 nfkb NF-κB Activation tlr4->nfkb nucleus Nucleus nfkb->nucleus gene_expression Increased Expression of Pro-inflammatory Genes (e.g., IL-6) nucleus->gene_expression Transcription bcfa_pathway bcfa This compound (as a BCFA) srebp1 SREBP-1c Expression bcfa->srebp1 Inhibition nucleus Nucleus srebp1->nucleus gene_expression Decreased Expression of Lipogenic Genes (e.g., FASN) nucleus->gene_expression Transcription

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 9-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of 9-Methyloctadecanoyl-CoA, a long-chain fatty acyl-CoA. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Handling Precautions

General safety and hygiene measures include:

  • Avoid inhalation of any dusts or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Disposal of Non-Hazardous Biochemical Waste

Current information suggests that long-chain fatty acyl-CoAs, such as this compound, are generally considered non-hazardous biochemical waste. According to the World Health Organization (WHO), approximately 85% of waste generated from healthcare and research activities is non-hazardous[2]. Such waste can typically be disposed of as general laboratory waste, provided it is not contaminated with any hazardous materials[3][4].

Key principles for non-hazardous waste disposal:

  • Ensure that the waste is not mixed with hazardous waste streams, such as infectious, chemical, or radioactive waste[3][4].

  • Follow all institutional and local regulations for waste segregation and disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Decontamination (Optional but Recommended):

    • For an added layer of safety, the thioester bond in this compound can be hydrolyzed to deactivate the molecule. This can be achieved by treating the waste material with a mild base, such as a 0.1 M sodium hydroxide (B78521) solution, for a sufficient period to ensure complete hydrolysis. Following neutralization, the solution can be disposed of down the drain with copious amounts of water, subject to local regulations.

  • Waste Segregation:

    • If the decontamination step is not performed, the solid this compound should be collected in a designated, clearly labeled waste container for non-hazardous biochemicals.

    • Ensure the container is separate from those used for hazardous chemical waste.

  • Final Disposal:

    • The sealed and labeled container of non-hazardous waste should be disposed of according to your institution's specific guidelines for general laboratory waste.

    • This may involve placing it in the regular laboratory trash or a specific stream for non-regulated chemical waste.

  • Documentation:

    • Maintain a record of the disposal, including the name of the chemical, quantity, and date of disposal, as per your laboratory's standard operating procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path A Assess Hazards (Consult SDS of similar compounds) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the compound contaminated with hazardous material? B->C D Segregate as Hazardous Waste C->D Yes E Treat as Non-Hazardous Biochemical Waste C->E No H Follow Institutional Disposal Procedures D->H F Optional: Deactivate (e.g., base hydrolysis) E->F G Dispose in designated non-hazardous waste container E->G F->G G->H

Disposal workflow for this compound.

Quantitative Data Summary

While no specific quantitative data for this compound was found, the table below summarizes relevant information for the similar compound, Oleoyl-Coenzyme A.

PropertyValueSource
Hazard Classification Not classified as hazardous[1]
Physical State Solid[5]
Solubility in Water Approx. 10 mg/mL[5]
Recommended Storage -20°C[5]

Disclaimer: The information provided is based on the best available data for similar compounds and general laboratory safety practices. It is essential to consult your institution's environmental health and safety office for specific guidance and to comply with all local, state, and federal regulations regarding chemical waste disposal.

References

Safe Handling and Disposal of 9-Methyloctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 9-Methyloctadecanoyl-CoA in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on standard practices for handling similar non-volatile, solid biochemicals of low to moderate toxicity in research quantities. A thorough risk assessment should be conducted before beginning any work.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPERationale
Eye and Face ANSI-approved safety glasses with side shields or gogglesProtects against accidental splashes when in solution and airborne particles of the solid compound.
Hand Nitrile or latex gloves (check for chemical compatibility)Prevents direct skin contact. Double-gloving may be appropriate for extended handling.
Body Standard laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Not generally required if handled in a ventilated enclosureA dust mask or respirator may be necessary if there is a risk of generating airborne dust.

Operational Plan: Handling Protocol

This protocol outlines the steps for safely handling this compound, from preparation to use in an experiment.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary equipment: spatulas, weigh boats, appropriate solvent(s), and vortex mixer.

    • Ensure a chemical waste container is accessible.

  • Weighing:

    • Don the appropriate PPE as outlined in Table 1.

    • Carefully weigh the desired amount of the solid compound in a weigh boat. Avoid creating dust.

    • If dust is generated, use a gentle sweeping motion with a small brush to collect it, rather than blowing it.

  • Solubilization:

    • Transfer the weighed compound to a suitable vial.

    • Add the desired solvent and cap the vial securely.

    • Mix thoroughly using a vortex mixer until the compound is fully dissolved.

  • Use in Experiment:

    • Handle the solution with the same level of precaution as the solid.

    • Keep the container sealed when not in use to prevent solvent evaporation and aerosol formation.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Compound prep3->weigh solubilize Solubilize in Solvent weigh->solubilize use Use in Experiment solubilize->use dispose Dispose of Waste use->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal is crucial to maintain a safe laboratory environment.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: The work area should be thoroughly cleaned with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

G start Is the material a solid or liquid? solid_waste Contaminated Solid Waste (Gloves, Weigh Boats) start->solid_waste Solid liquid_waste Unused Solutions & Solvent Rinses start->liquid_waste Liquid solid_container Place in Labeled Solid Chemical Waste Bin solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate Work Area solid_container->decontaminate liquid_container->decontaminate

Caption: Decision-making flowchart for waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.